Product packaging for Methyl propionate-PEG12(Cat. No.:)

Methyl propionate-PEG12

Cat. No.: B8071829
M. Wt: 632.7 g/mol
InChI Key: OPWRRDAXKLEUKI-UHFFFAOYSA-N
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Description

Methyl propionate-PEG12 is a useful research compound. Its molecular formula is C28H56O15 and its molecular weight is 632.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H56O15 B8071829 Methyl propionate-PEG12

Properties

IUPAC Name

methyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWRRDAXKLEUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135762
Record name Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239588-11-4
Record name Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239588-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 39-hydroxy-4,7,10,13,16,19,22,25,28,31,34,37-dodecaoxanonatriacontanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl Propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of methyl propionate-PEG12, a polyethylene (B3416737) glycol (PEG)-based linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the key chemical properties, a plausible synthetic route, and detailed analytical protocols for the characterization of this important bifunctional molecule.

Introduction to this compound

This compound, with the molecular formula C28H56O15, is a heterobifunctional linker composed of a methyl propionate (B1217596) head group and a discrete PEG chain of twelve ethylene (B1197577) glycol units.[1] These linkers are crucial components of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation. The precise length and composition of the PEG linker can significantly influence the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC. Accurate structural characterization of the linker is therefore a critical step in the development of effective and safe protein degraders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C28H56O15[1]
Molecular Weight 632.735 g/mol [1]
Appearance Expected to be a viscous liquid or waxy solidGeneral knowledge of PEG compounds
Solubility Soluble in water and common organic solventsGeneral knowledge of PEG compounds
Function PEG-based PROTAC linker[2][3][4]

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of the terminal hydroxyl group of a mono-methylated PEG12 with propionic acid. A plausible synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Propionic_Acid Propionic Acid Esterification Esterification (e.g., DCC/DMAP or Acid Catalysis) Propionic_Acid->Esterification mPEG12_OH m-PEG12-OH mPEG12_OH->Esterification Crude_Product Crude Methyl Propionate-PEG12 Esterification->Crude_Product Purification_Step Purification (e.g., HPLC) Crude_Product->Purification_Step Pure_Product Pure Methyl Propionate-PEG12 Purification_Step->Pure_Product

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol (Hypothetical)
  • Reaction Setup: To a solution of mono-methylated polyethylene glycol with 12 ethylene glycol units (m-PEG12-OH) in anhydrous dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Addition of Propionic Acid: Slowly add propionic acid to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation: An Analytical Workflow

The definitive structural confirmation of this compound requires a combination of analytical techniques. The general workflow for its characterization is illustrated below.

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Sample->MS Structure_Confirmation Structure Confirmation HPLC->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Analytical workflow for structure elucidation.

Experimental Protocols for Structural Characterization

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the synthesized this compound.

Methodology:

  • System: A standard HPLC system equipped with a UV detector and a reversed-phase C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Outcome: A single major peak indicating a high degree of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the covalent structure of this compound by identifying the characteristic proton (¹H) and carbon (¹³C) signals.

Methodology:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Techniques: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for unambiguous assignments.

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

Expected ¹H NMR Spectral Data (Hypothetical):

Table 2: Representative ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.15Triplet3H-CH₂CH₃ (propionate)
~2.35Quartet2H-CH₂ CH₃ (propionate)
~3.40Singlet3HCH₃ -O-PEG
~3.65Multiplet~48H-O-CH₂CH₂ -O- (PEG backbone)
~4.20Triplet2H-COO-CH₂ -CH₂- (ester linkage)

Expected ¹³C NMR Spectral Data (Hypothetical):

Table 3: Representative ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~9.2-CH₂CH₃ (propionate)
~27.5-CH₂ CH₃ (propionate)
~59.0CH₃ -O-PEG
~64.1-COO-CH₂ -CH₂- (ester linkage)
~69.0 - 71.0-O-CH₂CH₂ -O- (PEG backbone)
~174.5C =O (ester carbonyl)
Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Instrument: An Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile with a small amount of formic acid.

  • Analysis: Direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS).

Expected Mass Spectrometry Data:

Table 4: Representative Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺633.3688~633.37
[M+Na]⁺655.3507~655.35
[M+K]⁺671.3247~671.32

The observed mass spectrum should show a characteristic isotopic distribution for the calculated molecular formula.

Signaling Pathways and Applications

As a PROTAC linker, this compound does not have its own signaling pathway. Instead, it facilitates the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce the degradation of the target protein. The logical relationship is depicted below.

PROTAC_Mechanism cluster_components PROTAC Components Target_Protein Target Protein Ternary_Complex Ternary Complex Formation Target_Protein->Ternary_Complex PROTAC PROTAC (with this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Target Protein Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Logical flow of PROTAC-mediated protein degradation.

Conclusion

The structural elucidation of this compound is a critical quality control step in the development of PROTAC-based therapeutics. A combination of HPLC for purity assessment, NMR spectroscopy for covalent structure confirmation, and mass spectrometry for molecular weight verification provides a robust analytical workflow to ensure the identity and quality of this essential linker molecule. The detailed protocols and representative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

Methyl Propionate-PEG12: A Technical Guide for Application in Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate-PEG12 is a bifunctional molecule increasingly utilized in the field of targeted protein degradation, specifically in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. This technical guide provides an in-depth overview of the role and application of this compound in this innovative therapeutic modality.

PROTACs consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. This compound serves as a flexible polyethylene (B3416737) glycol (PEG)-based linker, offering researchers a versatile tool for the rational design of novel protein degraders.[1][2][3]

Core Attributes of this compound

This compound is characterized by a polyethylene glycol chain of twelve repeating ethylene (B1197577) glycol units, flanked by a hydroxyl group at one end and a methyl propionate (B1217596) group at the other. This structure imparts specific physicochemical properties that are advantageous in PROTAC design.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C28H56O15[1]
Molecular Weight 632.735 g/mol [1]
Boiling Point 646.1 ± 50.0 °C at 760 mmHg[1]
Flash Point 190.2 ± 23.6 °C[1]
Density 1.1 ± 0.1 g/cm³[1]
LogP -4.47[1]

Role in PROTAC Design and Function

The PEG component of the linker plays a multifaceted role in optimizing the performance of a PROTAC molecule.

  • Solubility and Permeability : The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. This improved solubility can facilitate formulation and administration. Furthermore, the flexible nature of the PEG linker can allow the PROTAC to adopt conformations that mask its polar surface area, potentially improving cell membrane permeability.[4]

  • Ternary Complex Formation : The length and flexibility of the linker are crucial for the effective formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). An optimal linker length allows for the proper orientation of the POI and E3 ligase, facilitating the transfer of ubiquitin to the target protein. The 12-unit PEG chain of this compound provides a significant span that can be empirically tested in PROTAC design.[5]

  • Synthetic Handle : The terminal functional groups of this compound, the hydroxyl and methyl propionate groups, serve as reactive handles for conjugation to the POI and E3 ligase ligands. The methyl propionate is a protected form of a carboxylic acid, which can be hydrolyzed to the free acid for subsequent amide bond formation, a common strategy in PROTAC synthesis.

Experimental Protocols

General PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand.

PROTAC_Mechanism PROTAC PROTAC (e.g., using Methyl propionate-PEG12 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Signaling_Modulation Modulation of Downstream Signaling Degradation->Signaling_Modulation

References

An In-depth Technical Guide to Methyl Propionate-PEG12 as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on the role and application of the methyl propionate-PEG12 linker in the design and function of PROTACs. We will explore its physicochemical properties, provide detailed experimental protocols for the synthesis and evaluation of a model PROTAC, and present illustrative data on its performance. For the purpose of this guide, we will refer to a hypothetical PROTAC, BRD4-PEG12-MP , which targets the BRD4 protein for degradation by recruiting the VHL E3 ligase.

Introduction to PROTAC Technology and the Role of the Linker

PROTACs are heterobifunctional molecules that induce the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex, as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[2]

The this compound linker is a polyethylene (B3416737) glycol (PEG)-based linker. PEG linkers are commonly used in PROTAC design due to their flexibility and hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC.[3] The methyl propionate (B1217596) group provides a convenient attachment point for either the target binder or the E3 ligase ligand.

Physicochemical Properties of this compound

The this compound linker possesses properties that are advantageous for PROTAC development. A summary of its calculated physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC28H56O15[4]
Molecular Weight632.74 g/mol [4]
LogP-4.47[4]
Boiling Point646.1 °C[4]
Density1.1 g/cm³[4]

Note: These properties are for the linker itself and will be modified when incorporated into a full PROTAC molecule.

Synthesis of a Model PROTAC: BRD4-PEG12-MP

The synthesis of a PROTAC is a multi-step process. Below is a representative protocol for the synthesis of our hypothetical BRD4-targeting PROTAC, BRD4-PEG12-MP, which connects the BRD4 ligand JQ1 to a VHL E3 ligase ligand via the this compound linker.

Experimental Protocol: Synthesis of BRD4-PEG12-MP

  • Functionalization of JQ1: A derivative of the BRD4 inhibitor JQ1 with a free amine is prepared according to published methods.

  • Activation of this compound-VHL ligand: A pre-synthesized VHL ligand with the this compound linker already attached and terminating in a carboxylic acid is activated using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an anhydrous solvent like dimethylformamide (DMF).

  • Coupling Reaction: The amine-functionalized JQ1 is added to the activated VHL-linker solution. The reaction is stirred at room temperature until completion, which is monitored by LC-MS.

  • Purification: The crude product is purified by reverse-phase preparative HPLC to yield the final PROTAC, BRD4-PEG12-MP.

  • Characterization: The final product is characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

In Vitro Evaluation of BRD4-PEG12-MP

A series of in vitro assays are essential to characterize the biological activity of a newly synthesized PROTAC.

Ternary Complex Formation

The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its degradative activity.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

  • Sample Preparation: Recombinant BRD4 bromodomain 2 (BD2) and VHL-ElonginB-ElonginC (VCB) complex are purified and dialyzed into the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl). The BRD4-PEG12-MP PROTAC is dissolved in the same buffer.

  • ITC Experiment: The ITC cell is filled with the VCB complex. The syringe is loaded with the BRD4-PEG12-MP PROTAC. A series of injections of the PROTAC into the VCB solution are performed, and the heat change upon binding is measured. In a separate experiment, the cell is filled with a pre-formed complex of VCB and BRD4-PEG12-MP, and the BRD4 BD2 is titrated in.

  • Data Analysis: The binding isotherms are fitted to a suitable model to determine the dissociation constants (Kd) for binary and ternary complex formation. The cooperativity (α) of ternary complex formation is calculated from these values.

Illustrative Data: Ternary Complex Formation of BRD4-PEG12-MP

InteractionDissociation Constant (Kd)Cooperativity (α)
BRD4-PEG12-MP + VCB80 nMN/A
BRD4-PEG12-MP + BRD4(BD2)25 nMN/A
VCB-PROTAC + BRD4(BD2)5 nM16

This data is illustrative and representative of a highly cooperative PROTAC.

Target Protein Degradation

The primary function of a PROTAC is to induce the degradation of its target protein. This is typically assessed by Western blotting.

Experimental Protocol: Western Blot for BRD4 Degradation

  • Cell Culture and Treatment: A human cell line expressing BRD4 (e.g., HeLa or MDA-MB-231) is seeded in 6-well plates.[1] The cells are treated with increasing concentrations of BRD4-PEG12-MP for a set period (e.g., 24 hours). A vehicle control (DMSO) is included.

  • Cell Lysis: After treatment, the cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the level of BRD4 is normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation) are calculated.[5]

Illustrative Data: BRD4 Degradation by BRD4-PEG12-MP

ParameterValue
DC5015 nM
Dmax>95%

This data is illustrative and represents a potent PROTAC.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the biological pathway and experimental workflows can aid in understanding the complex processes involved in PROTAC action and evaluation.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC BRD4-PEG12-MP Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated degradation of BRD4.

Western_Blot_Workflow A Cell Treatment with BRD4-PEG12-MP B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Western Blot) D->E F Immunoblotting with Anti-BRD4 & Anti-GAPDH E->F G Detection & Analysis F->G H Determine DC50 & Dmax G->H

Caption: Workflow for Western Blot Analysis.

Conclusion

The this compound linker is a valuable tool in the design of PROTACs. Its PEG backbone can confer favorable physicochemical properties, while the methyl propionate group allows for versatile conjugation chemistry. The successful development of a PROTAC requires a multi-faceted approach, from rational design and synthesis to rigorous in vitro characterization of ternary complex formation and protein degradation. The protocols and illustrative data presented in this guide provide a framework for researchers to evaluate the potential of the this compound linker in their own PROTAC development programs. While the specific PROTAC, BRD4-PEG12-MP, is a hypothetical model for illustrative purposes, the principles and methodologies described are broadly applicable to the field of targeted protein degradation.

References

Physicochemical properties of Methyl propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of a specific chemical entity like "Methyl propionate-PEG12" requires a foundational understanding of its constituent parts and the covalent linkage that joins them. "Methyl propionate" is a common carboxylic ester, while "PEG12" refers to a polyethylene (B3416737) glycol (PEG) chain with twelve repeating ethylene (B1197577) glycol units. The combined molecule, a PEGylated ester, is likely synthesized for applications where modification of properties such as solubility, hydrophilicity, or steric hindrance is desirable.

This technical guide outlines the core physicochemical properties of such a compound, provides detailed experimental protocols for their determination, and illustrates key conceptual workflows relevant to its analysis. Due to the high specificity of "this compound," the quantitative data presented is based on the known properties of its components and typical values for similar low-molecular-weight PEGylated compounds.

Physicochemical Properties

The process of PEGylation, or attaching a PEG chain to a molecule, significantly alters its physicochemical characteristics. The addition of the hydrophilic PEG12 chain to the more hydrophobic methyl propionate (B1217596) would be expected to increase aqueous solubility and the overall molecular weight, while potentially lowering the volatility and altering its lipophilicity.

Data Summary

The properties of a potential this compound conjugate are summarized below. These values are estimated based on the properties of the parent molecules and the principles of PEGylation, and should be confirmed experimentally.

PropertyValue (Estimated)Significance in Drug Development
Molecular Formula C29H58O15 (Varies with specific linkage)Defines the elemental composition and exact mass.
Molecular Weight ~622.7 g/mol (Varies with specific linkage)Influences diffusion, membrane transport, and overall pharmacokinetics.
Appearance Colorless to pale yellow viscous liquid or waxy solidBasic physical state identification.
Boiling Point >200 °C (Decomposition may occur)Indicates volatility; high boiling point is typical for PEGs.
Density ~1.1 g/cm³Important for formulation and manufacturing processes.
Aqueous Solubility High (Miscible or highly soluble)Critical for bioavailability of orally administered drugs and formulation of parenteral drugs.
LogP (Octanol/Water) 0.5 - 1.5Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME).
Refractive Index ~1.46Used for quality control and characterization.

Experimental Protocols

Accurate characterization requires standardized experimental procedures. The following are detailed methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The overall process for characterizing a new chemical entity like this compound follows a logical sequence of experiments.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Core Property Measurement cluster_2 Phase 3: Final Analysis Sample Sample Receipt & Purity Check (NMR, HPLC-MS) Structure Structural Confirmation Sample->Structure MW Molecular Weight Determination (MS) Structure->MW Solubility Aqueous & Organic Solubility (Shake-Flask Method) MW->Solubility LogP Lipophilicity Measurement (LogP/LogD via HPLC) Solubility->LogP Stability Chemical Stability (pH, Temp Stress) LogP->Stability Data Data Compilation & Analysis Stability->Data Report Technical Report Generation Data->Report

Fig 1. Experimental workflow for physicochemical profiling.
Determination of Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer, typically phosphate-buffered saline (PBS) at a physiological pH of 7.4.

  • Materials : this compound, PBS (pH 7.4), analytical balance, vials, orbital shaker, centrifuge, HPLC system.

  • Procedure :

    • Add an excess amount of this compound to a vial containing a known volume of PBS (e.g., 2 mL). The excess solid should be visible.

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Shake the vials for 24-48 hours to ensure equilibrium is reached.

    • After shaking, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved compound.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method against a standard curve.

    • The experiment should be performed in triplicate to ensure reproducibility.

Determination of Lipophilicity (LogP) via HPLC

The partition coefficient (LogP) between n-octanol and water is a key indicator of lipophilicity. It can be efficiently estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Materials : this compound, HPLC system with a C18 column, mobile phase (e.g., acetonitrile/water gradient), a set of standard compounds with known LogP values (e.g., uracil, benzene, toluene).

  • Procedure :

    • Develop an RP-HPLC method that provides good peak shape and retention for the test compound.

    • Inject the set of standard compounds and record their retention times (t_R).

    • Inject this compound and record its retention time.

    • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (often measured using uracil).

    • Create a calibration curve by plotting the known LogP values of the standard compounds against the logarithm of their calculated capacity factors (log k).

    • Use the linear regression equation from the calibration curve and the log k value of this compound to calculate its LogP value.

Impact of PEGylation on Physicochemical Properties

The covalent attachment of a PEG chain to a small molecule like methyl propionate is a common strategy in drug development to modulate its properties. The diagram below illustrates the expected impact.

G Core Core Molecule (e.g., Methyl Propionate) PEG PEGylation (+ PEG12 Chain) Core->PEG Result Resulting Conjugate (this compound) PEG->Result Prop1 Increased Aqueous Solubility Result->Prop1 Prop2 Increased Molecular Weight Result->Prop2 Prop3 Decreased Membrane Permeability Result->Prop3 Prop4 Modified Lipophilicity (LogP) Result->Prop4 Prop5 Increased Hydrodynamic Radius Result->Prop5

Fig 2. Logical relationship of PEGylation's effect on properties.

Commercial Availability and Technical Guide for Methyl Propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propionate-PEG12 is a high-purity, PEG-based heterobifunctional linker extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The polyethylene (B3416737) glycol (PEG) chain in this linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key technical data, and detailed experimental protocols for its application in PROTAC synthesis.

Commercial Availability

This compound is readily available from a range of chemical suppliers catering to the research and pharmaceutical industries. The typical purity offered is ≥98%. It is important to consult the supplier's certificate of analysis for lot-specific purity and other quality control data.

Table 1: Commercial Suppliers of this compound

SupplierWebsitePurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
MedChemExpress--INVALID-LINK-->98%1239588-11-4C28H56O15632.74
Chemsrc--INVALID-LINK--98.0%1239588-11-4C28H56O15632.735
Adooq Bioscience--INVALID-LINK--98+%1239588-11-4C28H56O15632.74

Technical Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in the synthesis and formulation of PROTACs.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1239588-11-4[1]
Molecular Formula C28H56O15[1]
Molecular Weight 632.74 g/mol [1]
Appearance White to off-white solidSupplier Data
Purity ≥98%[1]
Boiling Point 646.1 ± 50.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Solubility Soluble in DMSO and DMFGeneral knowledge for PEG compounds

Experimental Protocols

The primary application of this compound is as a linker in the synthesis of PROTACs. The following is a general, yet detailed, protocol for the synthesis of a PROTAC via amide bond formation, a common and robust method. This protocol assumes the user has a target protein ligand with a carboxylic acid handle and an E3 ligase ligand with an amine handle. The this compound linker possesses a terminal methyl ester which can be hydrolyzed to a carboxylic acid for coupling.

Step 1: Hydrolysis of this compound
  • Dissolve this compound (1.0 eq) in a mixture of methanol (B129727) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (B78521) (LiOH) (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).

  • Neutralize the reaction with an aqueous acid solution (e.g., 1N HCl) to pH ~7.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid-functionalized PEG12 linker.

Step 2: Amide Coupling of the Linker to the E3 Ligase Ligand
  • Dissolve the carboxylic acid-functionalized PEG12 linker (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a peptide coupling reagent , such as HATU (1.2 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion , dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer , filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.

Step 3: Amide Coupling to the Target Protein Ligand
  • Dissolve the linker-E3 ligase ligand conjugate (1.0 eq) and the carboxylic acid-containing target protein ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) .

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion , work up the reaction as described in Step 2.

  • Purify the final PROTAC by preparative HPLC to yield the desired product.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (this compound linker) Ternary POI-PROTAC-E3 Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

This diagram outlines the key steps in the synthesis of a PROTAC using this compound as the linker.

PROTAC_Synthesis_Workflow Start This compound Step1 Step 1: Hydrolysis (e.g., LiOH) Start->Step1 Linker_COOH Carboxylic Acid-PEG12 Linker Step1->Linker_COOH Step2 Step 2: Amide Coupling (e.g., HATU, DIPEA) Linker_COOH->Step2 E3_NH2 E3 Ligase Ligand (with -NH2) E3_NH2->Step2 Linker_E3 Linker-E3 Conjugate Step2->Linker_E3 Step3 Step 3: Amide Coupling (e.g., HATU, DIPEA) Linker_E3->Step3 POI_COOH Target Protein Ligand (with -COOH) POI_COOH->Step3 Final_PROTAC Final PROTAC Molecule Step3->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification

Caption: Workflow for PROTAC synthesis using a PEG12 linker.

References

An In-depth Technical Guide to the Safety and Handling of Methyl propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Specific safety and handling protocols should be developed in accordance with your institution's guidelines and the manufacturer's Safety Data Sheet (SDS). The information for Methyl propionate-PEG12 is limited, and this guide is compiled from data on its constituent parts, methyl propionate (B1217596) and polyethylene (B3416737) glycol (PEG), as well as general knowledge of PROTAC (Proteolysis Targeting Chimera) linkers.

Introduction

This compound is a functionalized polyethylene glycol (PEG) derivative that serves as a bifunctional linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] The PEG12 chain in this compound provides a flexible spacer of a defined length, which is a critical parameter for the efficacy of a PROTAC.[2][3] The methyl propionate group provides a reactive handle for conjugation to other molecules.

This guide provides a comprehensive overview of the available safety information, handling procedures, and relevant experimental contexts for this compound. Due to the limited availability of specific toxicological data for this compound, a conservative approach to handling, based on the properties of its components and its intended use, is recommended.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound and its parent compound, methyl propionate, is provided below.

PropertyThis compoundMethyl propionate
CAS Number 1239588-11-4[1]554-12-1[4][5]
Molecular Formula C28H56O15[1]C4H8O2[5]
Molecular Weight 632.735 g/mol [1]88.11 g/mol [5]
Appearance Not specified; likely a colorless liquid or waxy solidClear colorless liquid[4][5]
Boiling Point 646.1 ± 50.0 °C at 760 mmHg[1]79 °C (lit.)[5]
Melting Point Not specified-88 °C (lit.)[5]
Flash Point 190.2 ± 23.6 °C[1]28°F (-2°C)[4]
Density 1.1 ± 0.1 g/cm³[1]0.915 g/mL at 25 °C (lit.)[5]
Water Solubility Expected to be soluble50 to 100 mg/mL at 22°C[4]
Vapor Pressure 0.0 ± 4.4 mmHg at 25°C[1]40 mmHg at 11°C[4]
LogP -4.47[1]0.84[6]

Safety and Hazard Information

Specific hazard classifications for this compound are not widely available. Therefore, the safety considerations are inferred from the properties of methyl propionate and polyethylene glycol, and the general handling requirements for novel research chemicals.

Inferred Hazard Profile:

  • Methyl Propionate Moiety: Methyl propionate is a highly flammable liquid and vapor.[4][5][6] It may cause skin, eye, and respiratory tract irritation.[4]

  • Polyethylene Glycol (PEG) Moiety: Polyethylene glycols are generally considered to be of low toxicity and are used in numerous pharmaceutical and cosmetic applications.[7][8][9][10] However, PEG-containing compounds should not be used on damaged skin.[10][11] There have been reports of hypersensitivity reactions to PEGylated drugs.[12]

  • PROTAC Linker Nature: As a component for synthesizing biologically active molecules, this compound should be handled with care, assuming it could have unknown biological effects.

Safety Recommendations:

Hazard CategoryRecommendation
Flammability Handle away from open flames, sparks, and other ignition sources.[4] Use in a well-ventilated area or a chemical fume hood.
Inhalation Avoid breathing vapors or mists. Use appropriate respiratory protection if ventilation is inadequate.
Skin Contact Avoid contact with skin. Wear appropriate protective gloves (e.g., nitrile) and a lab coat.
Eye Contact Avoid contact with eyes. Wear safety glasses or goggles.
Ingestion Do not ingest. Wash hands thoroughly after handling.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

ProcedureRecommendation
Personal Protective Equipment (PPE) Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
Engineering Controls Handle in a well-ventilated chemical fume hood.
General Handling Avoid generating aerosols. Use only in a chemical fume hood. Keep away from heat, sparks, and open flames. Ground all equipment when transferring large quantities to prevent static discharge.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture.[13] Some sources suggest storing below +30°C.[5] For long-term stability of PEG solutions, storage at -20°C is recommended.[13]
Disposal Dispose of waste in accordance with local, state, and federal regulations. Treat as a potentially hazardous chemical waste.[14]

Experimental Protocols and Applications

This compound is primarily used as a linker in the synthesis of PROTACs. The following sections provide an overview of its role and a generalized experimental workflow.

Role in PROTAC Synthesis

The linker is a critical component of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2][3][15] PEG linkers are commonly used due to their hydrophilicity and biocompatibility.[2][15]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Target Protein Ternary_Complex Ternary Complex Target->Ternary_Complex Binds PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Formation leads to Proteasome Proteasome Ubiquitination->Proteasome Targets protein for Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Generalized Bioconjugation Workflow

The methyl propionate moiety can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to an amine-containing molecule (e.g., a ligand for a target protein or an E3 ligase) via amide bond formation. Alternatively, the ester can be directly coupled in some reactions.

Bioconjugation_Workflow cluster_1 Bioconjugation using this compound Start This compound Hydrolysis Hydrolysis (e.g., LiOH) Start->Hydrolysis Carboxylic_Acid Carboxylic acid-PEG12 Hydrolysis->Carboxylic_Acid Activation Activation (e.g., HATU, EDC/NHS) Carboxylic_Acid->Activation Activated_Ester Activated Ester-PEG12 Activation->Activated_Ester Coupling Amide Bond Formation Activated_Ester->Coupling Ligand Amine-containing Ligand (Target or E3) Ligand->Coupling PROTAC_Fragment Ligand-PEG12 Conjugate Coupling->PROTAC_Fragment Purification Purification (e.g., HPLC) PROTAC_Fragment->Purification Final_Product Purified PROTAC Fragment Purification->Final_Product

Caption: Generalized workflow for bioconjugation with this compound.

Example Experimental Protocol: Amide Coupling

This is a generalized protocol and should be optimized for specific substrates.

  • Hydrolysis of Methyl Ester:

    • Dissolve this compound in a suitable solvent (e.g., a mixture of THF and water).

    • Add an excess of a base (e.g., lithium hydroxide) and stir at room temperature.

    • Monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Neutralize the reaction mixture with a weak acid (e.g., citric acid) and extract the product with an organic solvent.

    • Dry the organic layer, filter, and concentrate to obtain the carboxylic acid-PEG12.

  • Amide Coupling:

    • Dissolve the carboxylic acid-PEG12 in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add a coupling agent (e.g., HATU or EDC) and an amine base (e.g., DIPEA or triethylamine) and stir for a few minutes.

    • Add the amine-containing ligand to the reaction mixture.

    • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

    • Work up the reaction by quenching with water or a mild aqueous acid, followed by extraction with an organic solvent.

    • Purify the crude product by flash chromatography or preparative HPLC.[16][17]

Stability and Reactivity

  • Methyl Propionate: Stable under normal conditions.[5][6] It is incompatible with strong oxidizing agents, acids, and bases.[5] It can react with acids to generate heat.[4][5]

  • Polyethylene Glycol (PEG): Generally stable, but can undergo oxidation over time, especially when exposed to heat, light, and oxygen.[13] This can lead to the formation of aldehydes, carboxylates, and peroxides, and a decrease in pH.[13]

  • This compound: The ester linkage may be susceptible to hydrolysis under acidic or basic conditions. The PEG chain may be susceptible to oxidation.

First Aid Measures

These are general first aid measures and should be supplemented with information from the specific SDS.

Exposure RouteFirst Aid Measure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[18]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[18]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[18]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[18]

Conclusion

This compound is a valuable tool for researchers in drug discovery, particularly for the synthesis of PROTACs. While specific safety data for this compound is scarce, a thorough understanding of the properties of its constituent parts, methyl propionate and polyethylene glycol, allows for the implementation of safe handling practices. It is imperative to handle this compound with the care afforded to any new and potentially biologically active research chemical, utilizing appropriate personal protective equipment and engineering controls. As with any chemical, users should consult the manufacturer's Safety Data Sheet for the most current and detailed information.

References

The Linchpin of Targeted Protein Degradation: A Technical Guide to Methyl propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly advancing field of targeted protein degradation, the strategic selection of chemical linkers is paramount to the efficacy of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth analysis of Methyl propionate-PEG12 (CAS 1239588-11-4), a frequently utilized polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of PROTACs.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics based on protein degradation.

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] They are comprised of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase, all of which are crucial for efficient protein degradation.

This compound has emerged as a valuable tool in the PROTAC designer's arsenal (B13267) due to the advantageous properties conferred by its PEG structure. The PEG chain enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting PROTAC.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis. The following table summarizes its key characteristics.

PropertyValueReference
CAS Number 1239588-11-4[1][2]
Molecular Formula C28H56O15
Molecular Weight 632.74 g/mol
Appearance Varies (typically a liquid or waxy solid)
Solubility Soluble in water and common organic solvents[3]

The Role of this compound in PROTAC-Mediated Protein Degradation

This compound serves as a flexible linker to connect the target-binding ligand (warhead) and the E3 ligase-binding ligand. The formation of a stable ternary complex is a prerequisite for the ubiquitination and subsequent degradation of the target protein. The length and flexibility of the PEG12 chain in this compound allow for the optimal spatial orientation of the two ligands, facilitating productive ternary complex formation.

PROTAC_Pathway cluster_degradation Ubiquitin-Proteasome System PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUb Poly-ubiquitinated Target Protein TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols: Synthesis of a PROTAC using this compound

The synthesis of a PROTAC utilizing this compound typically involves a multi-step process. The methyl ester of the linker is first hydrolyzed to a carboxylic acid, which is then coupled to an amine-functionalized ligand (either the warhead or the E3 ligase ligand) via amide bond formation. The other end of the linker is subsequently coupled to the second ligand. The following is a representative protocol for the first coupling step.

Step 1: Hydrolysis of this compound

  • Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol (B129727) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (B78521) (LiOH) (1.5 - 2.0 eq) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Neutralization and Extraction: Acidify the reaction mixture to pH ~3-4 with a dilute acid (e.g., 1N HCl). Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid derivative of the PEG12 linker.

Step 2: Amide Coupling with an Amine-Functionalized Ligand

  • Reagent Preparation: In an inert atmosphere (e.g., under nitrogen or argon), dissolve the carboxylic acid-functionalized PEG12 linker (from Step 1, 1.0 eq) and the amine-containing ligand (warhead or E3 ligase ligand, 1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a peptide coupling reagent, for example, HATU (1.2 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction for completion by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired ligand-linker conjugate.

The resulting conjugate can then be further elaborated to complete the synthesis of the final PROTAC molecule.

Experimental_Workflow start Start hydrolysis Step 1: Hydrolysis of This compound start->hydrolysis coupling Step 2: Amide Coupling with Amine-Ligand hydrolysis->coupling purification1 Purification of Ligand-Linker Conjugate coupling->purification1 second_coupling Step 3: Second Coupling with Second Ligand purification1->second_coupling final_purification Final Purification of PROTAC (e.g., preparative HPLC) second_coupling->final_purification characterization Characterization (LC-MS, NMR) final_purification->characterization end End characterization->end

A typical workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and effective linker for the synthesis of PROTACs. Its PEG backbone imparts favorable physicochemical properties, and its length and flexibility are well-suited for promoting the formation of productive ternary complexes. A thorough understanding of its properties and the appropriate synthetic methodologies is crucial for the successful design and development of novel protein-degrading therapeutics. This guide provides a foundational overview to aid researchers in their efforts to harness the potential of targeted protein degradation.

References

Methodological & Application

Synthesis of PROTACs Using Methyl Propionate-PEG12 Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules leverage the cell's intrinsic protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mechanism allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a significant advantage over traditional inhibitors.[1]

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers, such as Methyl propionate-PEG12, are frequently employed in PROTAC design to enhance hydrophilicity and provide optimal spatial orientation between the two ligands.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker.

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC involves hijacking the UPS to induce the degradation of a specific POI. This process can be broken down into several key steps as illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Activation E2->Ternary_Complex Ub Conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthetic route for coupling a POI ligand and an E3 ligase ligand using a this compound linker. This example assumes the POI ligand has a free amine for amide bond formation and the E3 ligase ligand has a functional group suitable for coupling to the other end of the linker.

Step 1: Coupling of POI Ligand to this compound-acid

  • Reagents and Materials:

    • POI Ligand with a primary or secondary amine (1.0 eq)

    • This compound-acid (1.1 eq)

    • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the POI ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add this compound-acid to the solution.

    • Add HATU and DIPEA to the reaction mixture and stir at room temperature for 15 minutes.

    • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the POI-Linker intermediate.

Step 2: Coupling of E3 Ligase Ligand to the POI-Linker Intermediate

This step will depend on the functional group on the E3 ligase ligand. The following is an example of an amide coupling.

  • Reagents and Materials:

    • POI-Linker intermediate (from Step 1) (1.0 eq)

    • E3 Ligase Ligand with a primary or secondary amine (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Hydrolyze the methyl ester of the POI-Linker intermediate to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

    • Dissolve the resulting POI-Linker-acid in anhydrous DMF under a nitrogen atmosphere.

    • Add the E3 Ligase Ligand.

    • Add HATU and DIPEA and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Work-up and purify the final PROTAC molecule as described in Step 1.

Synthesis_Workflow POI_Ligand POI Ligand (with -NH2) Amide_Coupling1 Amide Coupling (HATU, DIPEA, DMF) POI_Ligand->Amide_Coupling1 Linker This compound-acid Linker->Amide_Coupling1 POI_Linker POI-Linker Intermediate Amide_Coupling1->POI_Linker Hydrolysis Ester Hydrolysis (LiOH) POI_Linker->Hydrolysis POI_Linker_Acid POI-Linker-Acid Hydrolysis->POI_Linker_Acid Amide_Coupling2 Amide Coupling (HATU, DIPEA, DMF) POI_Linker_Acid->Amide_Coupling2 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC

Caption: General PROTAC synthesis workflow.

Protocol 2: Western Blot Analysis of Target Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[2]

  • Materials and Reagents:

    • Cell line expressing the POI

    • Synthesized PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • Cell culture medium and supplements

    • 6-well plates

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes and transfer apparatus

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with the primary antibody for the POI overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

    • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

    • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of POI degradation on cell proliferation and viability.

  • Materials and Reagents:

    • Cell line of interest

    • Synthesized PROTAC stock solution in DMSO

    • Vehicle control (DMSO)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of the PROTAC and a vehicle control for a desired period (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilization: Add solubilization buffer to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Assay_Workflow cluster_wb Western Blot Workflow cluster_via Cell Viability Assay Workflow Cell_Culture_WB Cell Culture & Treatment Lysis Cell Lysis Cell_Culture_WB->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblot Immunoblotting Transfer->Immunoblot Detection_WB Detection & Analysis Immunoblot->Detection_WB Cell_Culture_Via Cell Seeding & Treatment Assay_Reagent Add Viability Reagent (e.g., MTT) Cell_Culture_Via->Assay_Reagent Incubation Incubation Assay_Reagent->Incubation Measurement Signal Measurement Incubation->Measurement Analysis_Via Data Analysis (IC50) Measurement->Analysis_Via

Caption: Experimental workflows for key biological assays.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental evaluation of PROTACs synthesized with a this compound linker.

Table 1: Physicochemical Properties of Synthesized PROTAC

PropertyValueMethod of Determination
Molecular Weight ( g/mol )Calculated
cLogPCalculated (e.g., ChemDraw)
Topological Polar Surface Area (TPSA) (Ų)Calculated (e.g., ChemDraw)
Hydrogen Bond DonorsCalculated
Hydrogen Bond AcceptorsCalculated

Table 2: Biological Activity of Synthesized PROTAC

Cell LineTarget ProteinDC50 (nM)¹Dmax (%)²IC50 (nM)³
[e.g., Cancer Cell Line A][e.g., Kinase X]
[e.g., Cancer Cell Line B][e.g., Kinase X]

¹DC50: Concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: Maximum percentage of target protein degradation achieved. ³IC50: Concentration of the PROTAC that inhibits cell growth by 50%.

Conclusion

The use of this compound linkers in the design and synthesis of PROTACs offers a versatile strategy to develop potent and effective protein degraders. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to synthesize, characterize, and biologically evaluate novel PROTAC molecules. Careful optimization of the linker length and attachment points, along with rigorous biological testing, are crucial steps in the development of clinically viable PROTAC-based therapeutics.

References

Application Notes and Protocols for Amide Bond Formation with Methyl Propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs.[1] The process of attaching PEG chains, known as PEGylation, can improve a molecule's solubility, stability, and circulation half-life while reducing immunogenicity.[2][3] A common and stable linkage formed in bioconjugation is the amide bond, typically created by reacting a carboxylic acid with a primary amine.

This document provides a detailed protocol for the formation of a stable amide bond using Methyl propionate-PEG12, a PEG linker with a methyl ester terminus. To achieve this conjugation, a two-step process is recommended for optimal control and efficiency. The first step involves the hydrolysis of the methyl ester to a carboxylic acid, followed by a second step of coupling the resulting PEG-acid with an amine-containing molecule using common carbodiimide (B86325) chemistry.

Part 1: Hydrolysis of this compound to Propionic Acid-PEG12

The terminal methyl ester of this compound must first be converted to a carboxylic acid to make it reactive towards amines for amide bond formation. Base-catalyzed hydrolysis, or saponification, is an effective and irreversible method for this transformation.[4][5][6]

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification)
  • Dissolution: Dissolve this compound in a mixture of methanol (B129727) and water (e.g., a 1:1 v/v ratio). The concentration will depend on the specific molecule, but a starting point of 10-50 mg/mL is common.

  • Addition of Base: Add a stoichiometric excess of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). Typically, 1.1 to 1.5 equivalents of the base are used.[7] The base should be added as an aqueous solution.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate.[7]

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, until the starting material is fully consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent (methanol) using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the slow, dropwise addition of a dilute strong acid, such as 1N hydrochloric acid (HCl).[7][8] This step protonates the carboxylate salt to form the carboxylic acid.

  • Extraction: Extract the acidified aqueous layer with an organic solvent in which the PEG-acid is soluble, such as dichloromethane (B109758) (DCM) or ethyl acetate. This should be repeated multiple times (e.g., 3x) to ensure complete extraction.

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the Propionic acid-PEG12.

  • Characterization: Confirm the structure and purity of the product using analytical techniques like NMR and MS.

Part 2: EDC/NHS-Mediated Amide Bond Formation

With the Propionic acid-PEG12 now available, it can be coupled to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule drug) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate can then react with an amine. However, the O-acylisourea intermediate is unstable in aqueous solutions. The addition of NHS results in the formation of a more stable NHS ester, which then efficiently reacts with the primary amine to form a stable amide bond.[9][11]

Experimental Protocol: Amide Coupling
  • Dissolution of PEG-Acid: Dissolve the dried Propionic acid-PEG12 in an appropriate anhydrous aprotic solvent, such as Dimethylformamide (DMF) or Dichloromethane (DCM).

  • Activation: Add N-hydroxysuccinimide (NHS) (typically 1.1-1.2 equivalents) and EDC hydrochloride (typically 1.1-1.5 equivalents) to the solution of Propionic acid-PEG12. The reaction is often performed in a buffer such as 0.1M MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0 for efficient activation.[10]

  • Stirring: Stir the mixture at room temperature for 1-4 hours to allow for the formation of the NHS-activated PEG ester.

  • Addition of Amine: Dissolve the amine-containing molecule in a suitable buffer with a pH of 7.0-8.0 (e.g., Phosphate-Buffered Saline, PBS).[12] Add this solution to the activated PEG-acid mixture. The reaction with the primary amine is more efficient at a slightly basic pH.[12]

  • Reaction: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing buffer like Tris or glycine (B1666218) to consume any unreacted NHS-activated PEG.[12]

  • Purification: Purify the resulting PEGylated conjugate using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted PEG, coupling reagents, and byproducts.

  • Characterization: Characterize the final conjugate by methods such as SDS-PAGE (for proteins), MALDI-TOF mass spectrometry, or LC-MS to confirm successful conjugation and purity.

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols.

Table 1: Quantitative Parameters for Hydrolysis of this compound

ParameterConditionNotes
Base NaOH or LiOH1.1 - 1.5 equivalents
Solvent Methanol/Water mixtureCo-solvent system for solubility of both PEG and base.
Temperature Room Temperature to 60 °CGentle heating can accelerate the reaction.[7]
Reaction Time 1 - 12 hoursMonitor by TLC or LC-MS for completion.
Acid for Quench 1N HClAdded to pH ~2 to protonate the carboxylate.[7]
Extraction Solvent DCM or Ethyl AcetateDepends on the solubility of the PEG-acid.

Table 2: Quantitative Parameters for EDC/NHS Amide Coupling

ParameterConditionNotes
Coupling Reagents EDC-HCl, NHS1.1 - 1.5 equivalents of EDC, 1.1 - 1.2 equivalents of NHS.
Activation Buffer 0.1M MES, pH 4.5-6.0Optimal pH for EDC/NHS activation.[10]
Activation Time 1 - 4 hoursAt room temperature.
Coupling Buffer PBS, pH 7.0-8.0Optimal pH for amine reaction with NHS ester.[12]
Temperature 4 °C to Room TemperatureLower temperatures can be used for sensitive biomolecules.
Reaction Time 2 hours to overnightDependent on the reactivity of the amine.
Molar Ratio PEG-Acid:AmineA molar excess of the PEG reagent is often used.

Visualizations

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Dissolve Methyl propionate-PEG12 B Add NaOH or LiOH A->B C React at RT - 60°C B->C D Acidify with HCl C->D E Extract and Dry D->E F Dissolve Propionic acid-PEG12 E->F Propionic acid-PEG12 G Add EDC and NHS F->G H Add Amine-containing molecule G->H I React at RT H->I J Purify Conjugate I->J

Caption: Experimental workflow for amide bond formation.

ReactionScheme cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Amide Coupling start This compound intermediate Propionic acid-PEG12 start->intermediate 1. NaOH, H₂O/MeOH 2. HCl activated NHS-activated PEG intermediate->activated EDC, NHS amine R'-NH₂ final PEG-Amide Conjugate amine->final activated->final

References

Revolutionizing Drug Discovery: Targeted Protein Degradation with Methyl Propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a transformative approach in modern drug discovery, offering the potential to eliminate disease-causing proteins that were previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the cell's natural protein disposal machinery, the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex. Methyl propionate-PEG12 is a polyethylene (B3416737) glycol (PEG)-based linker increasingly utilized in the synthesis of PROTACs to enhance solubility, cell permeability, and optimize the spatial orientation of the warhead and E3 ligase ligand.[1][2][3][4][5][6]

This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Efficacy of PEGylated PROTACs

The length and composition of the linker are crucial for the degradation efficiency of a PROTAC, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative quantitative data for PROTACs employing PEG linkers of varying lengths, demonstrating the importance of linker optimization for achieving potent and efficacious protein degradation. While specific data for PROTACs utilizing the exact this compound linker is not publicly available, the following data for other PEGylated PROTACs serve as a valuable reference.

Target ProteinE3 LigaseLinker CompositionDC50 (nM)Dmax (%)Reference
BTKCRBNReversible covalent, PEG6<10~90[7]
BTKCRBNNon-covalent, PEG62.297[7]
BRD4VHLPEG (21 atoms)396[8]
BRD4VHLPEG (29 atoms)29276[8]
HDAC1VHLBenzamide-based550>50[9]
HDAC3VHLBenzamide-based530>50[9]

Table 1: Representative Degradation Potency of PROTACs with PEG Linkers. This table showcases the DC50 and Dmax values for various PROTACs incorporating PEG linkers of different lengths and compositions, targeting different proteins and E3 ligases. The data highlights that linker length and composition significantly impact degradation potency and efficacy.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for evaluating a PROTAC.

Figure 1: PROTAC Mechanism of Action. This diagram illustrates how a PROTAC with a this compound linker facilitates the formation of a ternary complex between the target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.

Experimental_Workflow start Start: PROTAC Synthesis (with this compound) step1 Step 1: In Vitro Characterization - Ternary Complex Formation Assay - In Vitro Ubiquitination Assay start->step1 step2 Step 2: In-Cell Evaluation - Cell Treatment with PROTAC step1->step2 step3 Step 3: Protein Degradation Assessment - Western Blot Analysis step2->step3 step4 Step 4: Mechanistic Validation - In-Cell Ubiquitination Assay step3->step4 end End: Data Analysis (DC50, Dmax) step3->end Quantitative Analysis step4->end

Figure 2: Experimental Workflow for PROTAC Evaluation. This flowchart outlines the key steps in the preclinical evaluation of a PROTAC synthesized with a this compound linker, from initial in vitro characterization to in-cell validation and data analysis.

Experimental Protocols

Detailed methodologies for the key experiments involved in the characterization of a PROTAC are provided below.

Protocol 1: Synthesis of a PROTAC using this compound Linker (Amide Bond Formation)

This protocol describes a general method for the synthesis of a PROTAC by forming an amide bond between a carboxylic acid-functionalized component (warhead or E3 ligase ligand) and the amine terminus of a modified this compound linker.

Materials:

  • Carboxylic acid-functionalized warhead or E3 ligase ligand (1.0 eq)

  • Amine-functionalized this compound (prepared by hydrolysis of the methyl ester and subsequent amidation, 1.1 eq)

  • HATU (1.2 eq) or other peptide coupling reagent

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[10]

  • Add the amine-functionalized this compound to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[10]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate.

  • The resulting intermediate can then be coupled to the second component (E3 ligase ligand or warhead) using a similar amide bond formation protocol or other suitable chemistry (e.g., click chemistry if the components are appropriately functionalized).[11][]

Protocol 2: Western Blot Analysis for Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for the desired time (e.g., 24 hours).[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[13]

Protocol 3: In-Cell Ubiquitination Assay

This protocol describes a method to detect the ubiquitination of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Plasmids expressing tagged ubiquitin (e.g., HA-Ub or V5-Ub) (optional, for overexpression)

  • Transfection reagent (if applicable)

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS)

  • Dilution buffer (lysis buffer without SDS)

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • Primary antibody against ubiquitin

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.[2]

  • Cell Lysis under Denaturing Conditions: Lyse the cells in a denaturing lysis buffer and boil for 10 minutes to disrupt protein-protein interactions.[2]

  • Lysate Dilution: Dilute the lysate with dilution buffer to reduce the SDS concentration to approximately 0.1%.[2]

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads extensively with wash buffer.

  • Elution and Western Blot: Elute the immunoprecipitated proteins by boiling in Laemmli sample buffer. Analyze the eluates by Western blotting using an anti-ubiquitin antibody to detect the ubiquitinated target protein.[2]

Protocol 4: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a general overview of the NanoBRET™ assay to measure the formation of the ternary complex in live cells.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid encoding the target protein fused to NanoLuc® luciferase (donor)

  • Plasmid encoding the E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor)

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC stock solution

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, 96-well assay plates

  • Luminometer capable of measuring filtered luminescence

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. A 1:10 donor to acceptor plasmid ratio is a common starting point.[1]

  • Cell Seeding: Seed the transfected cells into a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™. Add the diluted PROTAC to the cells and incubate for the desired time (e.g., 2-4 hours). To differentiate ternary complex formation from degradation, cells can be pre-treated with a proteasome inhibitor.[1]

  • Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate. Add this reagent to each well.[1]

  • Signal Measurement: Measure the donor emission (luminescence) and acceptor emission (filtered luminescence) using a luminometer.[15]

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[1]

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ this compound in the design and evaluation of novel PROTACs for targeted protein degradation, accelerating the development of new therapeutics.

References

Revolutionizing Bioconjugation: Harnessing the Power of Click Chemistry and PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of click chemistry and polyethylene (B3416737) glycol (PEG) linkers has created a powerful toolbox for the precise construction of advanced biomolecules. This synergistic approach offers unparalleled control over the design and function of bioconjugates, leading to significant advancements in drug delivery, diagnostics, and biomaterials. This document provides detailed application notes and protocols for leveraging click chemistry with PEG linkers in your research and development endeavors.

Application Area 1: Enhancing Antibody-Drug Conjugate (ADC) Performance

PEG linkers, integrated via click chemistry, play a pivotal role in optimizing the therapeutic index of ADCs. The length of the PEG chain can be fine-tuned to modulate the ADC's solubility, stability, pharmacokinetics, and ultimately, its anti-tumor efficacy.

Quantitative Data Summary: Impact of PEG Linker Length on ADC Performance

The following table summarizes the general trends observed with varying PEG linker lengths in ADCs.

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Half-LifeIn Vivo Efficacy (Tumor Growth Inhibition)Key Observations
Short (e.g., PEG4) Lower (more potent)ShorterEffective, but may require higher or more frequent dosing.Favors ADC stability and efficient payload release.[1]
Medium (e.g., PEG8, PEG12) ModerateIncreasedOften shows an optimal balance of potency and sustained action.A threshold effect is often observed around PEG8, beyond which clearance is significantly reduced.[1][2][3]
Long (e.g., PEG24, PEG10k) Higher (less potent)Significantly IncreasedCan lead to superior efficacy due to prolonged tumor exposure.[1]Dramatically improves pharmacokinetic profile, especially for hydrophobic payloads.[1]

Note: The specific values are highly dependent on the antibody, payload, target, and tumor model.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified cytotoxic drug to an alkyne-functionalized antibody using a PEG linker.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne)

  • Azide-functionalized PEG linker-drug conjugate (N3-PEG-Drug)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the drug-linker)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Dissolve the N3-PEG-Drug in DMSO to a desired stock concentration.

  • Antibody Preparation:

    • Dissolve the mAb-alkyne in PBS to a final concentration of 5-10 mg/mL.

  • CuAAC Reaction:

    • In a microcentrifuge tube, combine the mAb-alkyne solution with the N3-PEG-Drug solution. A molar excess of the drug-linker (e.g., 5-10 fold) is typically used.

    • Prepare the Cu(I)-THPTA catalyst by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio and let it stand for 5 minutes.

    • Add the Cu(I)-THPTA complex to the antibody-drug mixture. A final copper concentration of 100-500 µM is a good starting point.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unreacted drug-linker and copper catalyst.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[][5][6][7]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • ADC with varying PEG linker lengths

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium and add them to the cells. Include an untreated control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2][8][9]

Visualizations

ADC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_characterization Characterization mAb Antibody Click_Reaction Click Chemistry (e.g., CuAAC) mAb->Click_Reaction Drug Cytotoxic Drug PEG_Linker PEG Linker Drug->PEG_Linker PEG_Linker->Click_Reaction Purification Purification (SEC) Click_Reaction->Purification Crude ADC DAR_Analysis DAR Analysis (HIC/MS) Purification->DAR_Analysis Purified ADC Cytotoxicity_Assay In Vitro Cytotoxicity Assay DAR_Analysis->Cytotoxicity_Assay InVivo_Studies In Vivo Efficacy Studies Cytotoxicity_Assay->InVivo_Studies

Experimental workflow for ADC preparation and characterization.

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization Ras Ras HER2->Ras Activates PI3K PI3K HER3->PI3K Activates AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binds Drug Released Drug ADC->Drug Internalization & Payload Release Drug->Proliferation Inhibits

HER2 signaling pathway and its inhibition by an ADC.

Application Area 2: Engineering Hydrogels with Tunable Properties

Thiol-ene click chemistry is a highly efficient method for forming PEG-based hydrogels with well-defined network structures. These hydrogels are valuable for a range of applications, including controlled drug release and 3D cell culture.

Quantitative Data Summary: Properties of Thiol-Ene PEG Hydrogels
PEG-Norbornene Concentration (wt%)Dithiol Crosslinker Concentration (mM)Gelation Time (s)Compressive Modulus (kPa)Swelling Ratio (q)
510~30010-5020-30
1020~12050-20010-15
1530~60200-6005-10

Note: Data are representative and can be tuned by altering the molecular weight of the PEG, the type of crosslinker, and the photoinitiator concentration.[10]

Experimental Protocols

Protocol 3: Synthesis of Thiol-Ene PEG Hydrogels

This protocol describes the photo-initiated thiol-ene click reaction to form a PEG hydrogel.

Materials:

  • 4-arm PEG-Norbornene (PEG-NB)

  • Dithiothreitol (DTT) or other dithiol crosslinker

  • Photoinitiator (e.g., LAP, Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV light source (365 nm)

Procedure:

  • Precursor Solution Preparation:

    • Dissolve the PEG-NB in PBS to the desired concentration (e.g., 10% w/v).

    • Dissolve the dithiol crosslinker in PBS to achieve the desired stoichiometric ratio of thiol to ene groups (typically 1:1).

    • Dissolve the photoinitiator in PBS to a final concentration of 0.05-0.1% (w/v).

  • Hydrogel Formation:

    • Mix the PEG-NB, dithiol crosslinker, and photoinitiator solutions.

    • Pipette the precursor solution into a mold of the desired shape.

    • Expose the solution to UV light (365 nm) for a specified time (e.g., 1-5 minutes) to initiate polymerization. The gelation time will depend on the light intensity and photoinitiator concentration.

  • Hydrogel Swelling and Characterization:

    • After gelation, immerse the hydrogel in PBS to allow it to swell to equilibrium.

    • The swelling ratio can be calculated as the ratio of the weight of the swollen hydrogel to the weight of the dry hydrogel.[11][12][13][14]

    • The mechanical properties, such as the compressive modulus, can be measured using a mechanical tester.[10][11][13]

Protocol 4: Swelling and Degradation Study of Hydrogels

This protocol details how to assess the swelling and degradation behavior of PEG hydrogels.

Materials:

  • Synthesized PEG hydrogels

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Analytical balance

Procedure:

  • Initial Measurement:

    • After fabrication, blot the hydrogel samples to remove excess surface water and record their initial weight (Wi).

  • Swelling Study:

    • Immerse the hydrogels in PBS at 37°C.

    • At predetermined time points, remove the hydrogels, blot them dry, and record their swollen weight (Ws).

    • Calculate the swelling ratio (q) as Ws / Wi.

  • Degradation Study:

    • For degradable hydrogels, continue to monitor the weight of the hydrogels over an extended period.

    • The degradation can be quantified by the change in dry weight over time. To do this, at each time point, a subset of hydrogels is lyophilized to obtain the dry weight (Wd).

    • The percentage of degradation can be calculated as [(Wd_initial - Wd_t) / Wd_initial] * 100.[11][12][13][14]

Visualizations

Hydrogel_Synthesis PEG_NB 4-arm PEG-Norbornene Precursor_Solution Precursor Solution PEG_NB->Precursor_Solution Dithiol Dithiol Crosslinker Dithiol->Precursor_Solution Photoinitiator Photoinitiator Photoinitiator->Precursor_Solution UV_Light UV Light (365 nm) Precursor_Solution->UV_Light Hydrogel Crosslinked PEG Hydrogel UV_Light->Hydrogel Initiates Thiol-Ene Click Reaction

Workflow for Thiol-Ene PEG Hydrogel Synthesis.

Application Area 3: Site-Specific Protein PEGylation for Improved Stability

Click chemistry enables the site-specific attachment of PEG chains to proteins, overcoming the heterogeneity issues associated with traditional PEGylation methods. This precise control allows for the optimization of protein stability and bioactivity.

Quantitative Data Summary: Impact of Site-Specific PEGylation on Protein Stability
ProteinPEGylation SitePEG Size (kDa)Change in Melting Temperature (ΔTm, °C)Residual Activity (%)
Interferon α-2aCysteine20+5 to +10>90
LysozymeAzido-amino acid5+3 to +7~95
Bovine Serum AlbuminAzide2+2 to +5>95

Note: Data are illustrative and depend on the protein, PEGylation site, and PEG size.

Experimental Protocols

Protocol 5: Site-Specific Protein PEGylation via SPAAC

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific PEGylation of a protein containing a genetically encoded azide-bearing unnatural amino acid.

Materials:

  • Protein with an incorporated azido-amino acid

  • DBCO-PEG reagent (Dibenzocyclooctyne-PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE analysis equipment

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Protein Preparation:

    • Express and purify the protein containing the azido-amino acid.

    • Buffer exchange the protein into PBS.

  • SPAAC Reaction:

    • Add a molar excess (e.g., 10-20 fold) of the DBCO-PEG reagent to the protein solution.

    • Incubate the reaction mixture at 4°C or room temperature for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, where the PEGylated protein will show a significant increase in molecular weight.

  • Purification:

    • Remove the excess DBCO-PEG reagent by size-exclusion chromatography or dialysis.

  • Characterization:

    • Confirm PEGylation and assess purity using SDS-PAGE.

    • Determine the thermal stability of the native and PEGylated protein by measuring the melting temperature (Tm) using DSC. An increase in Tm indicates enhanced stability.[15][16][17][18]

    • Assess the biological activity of the PEGylated protein using a relevant bioassay and compare it to the unmodified protein.

Protocol 6: Assessment of Protein Stability by Differential Scanning Calorimetry (DSC)

This protocol provides a general method for determining the thermal stability of a protein.

Materials:

  • Purified protein sample (native and PEGylated)

  • Buffer identical to the protein sample buffer (for reference)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation:

    • Prepare the protein samples and the reference buffer at the same concentration. Degas the solutions before loading.

  • DSC Measurement:

    • Load the protein sample into the sample cell and the buffer into the reference cell of the DSC instrument.

    • Set the temperature scan rate (e.g., 1°C/min) and the temperature range to cover the unfolding transition of the protein.

    • Run the scan and record the heat capacity as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding.

    • The temperature at the apex of the peak is the melting temperature (Tm).

    • Compare the Tm of the PEGylated protein to the native protein to quantify the change in thermal stability.[15][16][17][18]

Visualizations

Protein_PEGylation Unnatural_AA Incorporate Azido-Amino Acid Protein_Expression Protein Expression & Purification Unnatural_AA->Protein_Expression Azide_Protein Protein-N₃ Protein_Expression->Azide_Protein SPAAC_Reaction SPAAC Reaction Azide_Protein->SPAAC_Reaction DBCO_PEG DBCO-PEG DBCO_PEG->SPAAC_Reaction Purification Purification (SEC) SPAAC_Reaction->Purification PEG_Protein PEGylated Protein Purification->PEG_Protein Characterization Characterization (SDS-PAGE, DSC) PEG_Protein->Characterization

Logical workflow for site-specific protein PEGylation.

References

Step-by-step guide for Methyl propionate-PEG12 in PROTAC assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the assembly of Proteolysis-Targeting Chimeras (PROTACs) using a 12-unit polyethylene (B3416737) glycol (PEG12) linker. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component is critical, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the physicochemical properties of the final PROTAC molecule, such as solubility and cell permeability.[1][2][3][4][5][6]

Methyl propionate-PEG12, as specified in the query, suggests a bifunctional linker composed of a 12-unit polyethylene glycol chain. For the purpose of this guide, we will detail a common synthetic strategy involving a bifunctional PEG12 linker functionalized with a carboxylic acid at one terminus and a protected amine (e.g., Boc-protected) at the other, a versatile setup for PROTAC assembly. This modular approach allows for the sequential coupling of the E3 ligase ligand and the target protein ligand.[1][7]

PROTAC Assembly: Signaling Pathway and Workflow

PROTACs function by hijacking the cell's ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][6][8]

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (e.g., with PEG12 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

The general workflow for assembling and evaluating a PROTAC involves synthesis, purification, and subsequent biological characterization.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Biological Characterization S1 Step 1: Couple Ligand 1 to Linker S2 Step 2: Deprotect Linker S1->S2 S3 Step 3: Couple Ligand 2 S2->S3 S4 Purification (HPLC) S3->S4 C1 Western Blot (Degradation Assay) S4->C1 C3 Ubiquitination Assay S4->C3 C4 Selectivity Profiling (Proteomics) S4->C4 C2 Determine DC50 & Dmax C1->C2

Caption: General workflow for PROTAC assembly and evaluation.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC using a PEG12 Linker

This protocol describes a two-step amide coupling process. It assumes the use of a bifunctional linker such as Boc-NH-PEG12-COOH. The choice of which ligand (E3 or POI) to couple first depends on the stability and functional groups of the individual ligands.

Step 1: Amide Coupling of E3 Ligase Ligand to PEG12 Linker

  • Reagents and Materials:

    • E3 Ligase Ligand with a free amine (-NH2) (1.0 eq)

    • Boc-NH-PEG12-COOH (1.1 eq)

    • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

    • Anhydrous DMF (Dimethylformamide)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve Boc-NH-PEG12-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the E3 Ligase Ligand to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Boc-NH-PEG12-E3 Ligand .

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Boc-NH-PEG12-E3 Ligand (from Step 1)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-PEG12-E3 Ligand ) is often used in the next step without further purification.

Step 3: Final Amide Coupling to POI Ligand

  • Reagents and Materials:

    • H2N-PEG12-E3 Ligand (from Step 2) (1.0 eq)

    • POI Ligand with a carboxylic acid (-COOH) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using H2N-PEG12-E3 Ligand and the POI Ligand-COOH as the coupling partners.

    • After workup, purify the final PROTAC by preparative HPLC to yield the POI-PEG12-E3 Ligand PROTAC .

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC. Key parameters derived from this experiment are the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[2][3]

  • Materials:

    • Cell line expressing the protein of interest

    • Synthesized PROTAC and vehicle control (e.g., DMSO)

    • Cell culture reagents

    • Ice-cold Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control.

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.[2]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]

    • SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli buffer, and boil to denature. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2][3]

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][3]

    • Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.[1][2]

Protocol 3: In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[4][9]

  • Materials:

    • Purified recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex

    • Purified recombinant target protein (POI)

    • Ubiquitin

    • ATP

    • Synthesized PROTAC

    • Ubiquitination buffer

    • SDS-PAGE and Western blot reagents (as in Protocol 2)

    • Primary antibody against the POI

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 ligase, ubiquitin, ATP, and the purified POI in the ubiquitination buffer.

    • PROTAC Addition: Add the synthesized PROTAC to the reaction mixture at the desired concentration. Include a vehicle (DMSO) control. Set up additional controls, such as reactions lacking E1, E3, or ATP, to ensure the observed ubiquitination is dependent on the complete enzymatic cascade.[9]

    • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours).

    • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer.

    • Western Blot: Analyze the reaction products by SDS-PAGE and Western blot using a primary antibody against the POI. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be visible in the complete reaction with the PROTAC.[9]

Data Presentation

Quantitative data from PROTAC characterization experiments should be summarized for clear comparison.

Table 1: Degradation Efficacy of a Hypothetical POI-PEG12-E3 Ligand PROTAC

Cell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)
Cell Line APOI-X25>9024
Cell Line BPOI-X458524

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation observed.[1]

Table 2: Binding Affinities of PROTAC Components

MoleculeBinding TargetKd (nM)Assay Method
POI LigandPOI-X150Isothermal Titration Calorimetry (ITC)
E3 LigandE3 Ligase250Surface Plasmon Resonance (SPR)
PROTACPOI-X180Fluorescence Polarization (FP)
PROTACE3 Ligase300Fluorescence Polarization (FP)

Kd: Dissociation constant.

References

Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, particularly those containing polyethylene (B3416737) glycol (PEG) chains, is a critical determinant of a PROTAC's physicochemical properties, including its cell permeability, which is a prerequisite for its therapeutic efficacy.[1][3]

The large molecular weight and complex structure of PROTACs often pose significant challenges to their ability to cross the cell membrane.[4] PEG linkers are frequently incorporated into PROTAC design to improve solubility and optimize the conformation for ternary complex formation.[3] Interestingly, the flexibility of PEG linkers can allow PROTACs to adopt folded conformations that shield their polar surface area, potentially enhancing cell permeability despite their size.[5][6]

This document provides detailed application notes and protocols for a suite of cell permeability assays tailored for the evaluation of PROTACs, with a special focus on those incorporating PEG linkers. These assays are essential for selecting and optimizing PROTAC candidates during the drug discovery and development process.

Key Permeability Assays for PROTACs

Several in vitro methods are employed to assess the cell permeability of PROTACs. The choice of assay depends on the specific information required, such as whether to measure passive diffusion, active transport, or overall intracellular accumulation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that evaluates the passive diffusion of a compound across an artificial lipid membrane.[3][7] It is a cost-effective tool for early-stage screening of PROTAC candidates to predict their potential for passive, transcellular permeation.[8]

Caco-2 Permeability Assay

The Caco-2 permeability assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[9] It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express various transporters, thus mimicking the intestinal barrier.[9] This assay can assess both passive diffusion and active transport mechanisms, providing a more comprehensive picture of a PROTAC's permeability.[8][10]

Cellular Uptake and Accumulation Assays

These assays directly measure the concentration of a PROTAC inside the cell. This can be achieved through various techniques, including the use of radiolabeled PROTACs or quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] Cellular uptake studies provide a direct measure of how much PROTAC is available to engage its intracellular target.

NanoBRET™ Target Engagement and Permeability Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful live-cell method to quantify the intracellular availability and target engagement of PROTACs.[6][13][14] By comparing the binding of a PROTAC to its target in live versus permeabilized cells, a cellular permeability index can be determined.[6][15]

Data Presentation

A crucial aspect of evaluating PROTAC permeability is the clear and concise presentation of quantitative data. The following tables provide templates for summarizing results from the described assays.

Table 1: PAMPA Permeability Data for PEG-Linked PROTACs

PROTAC IDPEG Linker Length (n)Apparent Permeability (Papp) (10⁻⁶ cm/s)High/Medium/Low Permeability
PROTAC-A25.2High
PROTAC-B42.8Medium
PROTAC-C60.9Low
PROTAC-D80.4Low
Control (High Permeability)N/A>10High
Control (Low Permeability)N/A<1Low

Table 2: Caco-2 Permeability and Efflux Data for PEG-Linked PROTACs

PROTAC IDPapp A→B (10⁻⁶ cm/s)Papp B→A (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Permeability ClassificationPotential Efflux Substrate
PROTAC-X3.57.22.1MediumYes
PROTAC-Y1.21.51.25LowNo
PROTAC-Z6.86.50.96HighNo
Control (Propranolol)>15>15~1HighNo
Control (Digoxin)<1>5>5LowYes

Table 3: Intracellular Concentration of PEG-Linked PROTACs Determined by LC-MS/MS

PROTAC IDIncubation Time (hr)Intracellular Concentration (nM)Cell-to-Medium Ratio
PROTAC-111501.5
PROTAC-144804.8
PROTAC-21500.5
PROTAC-241201.2

Table 4: NanoBRET™ Permeability Index for PEG-Linked PROTACs

PROTAC IDLive Cell IC₅₀ (nM)Permeabilized Cell IC₅₀ (nM)Permeability Index (Live/Permeabilized)Cellular Availability
PROTAC-α2555Moderate
PROTAC-β5001050Low
PROTAC-γ1581.875High

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of PROTACs across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate (e.g., Millipore MultiScreen-IP PAMPA plate)

  • Acceptor and Donor plates

  • Lecithin in dodecane (B42187) solution (e.g., 1% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • PROTAC stock solutions in DMSO

  • UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the Donor plate filter membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the Acceptor plate.

  • Prepare Donor Solutions: Dilute PROTAC stock solutions in PBS to the desired final concentration (e.g., 100 µM).

  • Start the Assay: Add 150 µL of the PROTAC donor solution to each well of the Donor plate.

  • Assemble the PAMPA Plate: Carefully place the Donor plate onto the Acceptor plate.

  • Incubation: Incubate the assembled plate at room temperature for 4-18 hours.[16]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * Vacceptor / (Area * Time)

    • Where [Drug]equilibrium is the theoretical concentration if the donor and acceptor solutions were combined.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the bidirectional permeability and potential for active transport of PROTACs across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • PROTAC stock solutions in DMSO

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.

  • Cell Culture and Differentiation: Culture the cells for 21 days to allow for monolayer formation and differentiation. Change the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation: Wash the monolayers with pre-warmed HBSS.

  • Permeability Measurement (Apical to Basolateral, A→B):

    • Add the PROTAC solution (in HBSS, pH 6.5) to the apical (upper) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical, B→A):

    • Add the PROTAC solution (in HBSS, pH 7.4) to the basolateral chamber.

    • Add fresh HBSS (pH 6.5) to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.[11][17]

  • Calculate Papp and Efflux Ratio:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • dQ/dt: rate of drug appearance in the receiver chamber

      • A: surface area of the membrane

      • C₀: initial concentration in the donor chamber

    • Efflux Ratio = Papp (B→A) / Papp (A→B)

Protocol 3: LC-MS/MS Quantification of Intracellular PROTAC Concentration

Objective: To directly measure the amount of PROTAC that has entered the cells.

Materials:

  • Cultured cells of interest

  • Cell culture plates (e.g., 6-well plates)

  • PROTAC stock solutions in DMSO

  • PBS

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) with internal standard

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the desired concentration of PROTAC for various time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Washing:

    • Aspirate the medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular PROTAC.

  • Cell Lysis: Add lysis buffer to each well and incubate on ice.

  • Protein Precipitation: Add cold acetonitrile containing an appropriate internal standard to the cell lysate to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the protein debris.

  • Sample Analysis: Transfer the supernatant to a new tube and analyze the PROTAC concentration using a validated LC-MS/MS method.[8][10][18]

  • Data Normalization: Normalize the intracellular PROTAC concentration to the cell number or total protein content of the lysate.

Protocol 4: NanoBRET™ Target Engagement and Permeability Assay

Objective: To determine the intracellular availability of a PROTAC by comparing its target engagement in live and permeabilized cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Fluorescently labeled tracer that binds to the target protein

  • PROTAC stock solutions in DMSO

  • Opti-MEM® I Reduced Serum Medium

  • Digitonin (B1670571) for cell permeabilization

  • NanoBRET™ Nano-Glo® Substrate

  • Luminescence plate reader with appropriate filters

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the NanoLuc®-target fusion vector.

  • Cell Plating: Plate the transfected cells into a white 96-well assay plate.

  • Live-Cell Assay:

    • Add the fluorescent tracer to the cells.

    • Add serial dilutions of the PROTAC to the wells.

    • Incubate at 37°C for 2 hours.[1]

    • Add the NanoBRET™ substrate.

    • Measure the donor (460 nm) and acceptor (610 nm) luminescence signals.

  • Permeabilized-Cell Assay:

    • Follow the same steps as the live-cell assay, but co-treat the cells with digitonin along with the tracer and PROTAC to permeabilize the cell membrane.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ values for both live and permeabilized cells.

    • Calculate the Permeability Index = IC₅₀ (live cells) / IC₅₀ (permeabilized cells).

Visualizations

PROTAC_Permeability_Workflow cluster_screening Early Stage Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Candidate Selection PAMPA PAMPA Assay (Passive Diffusion) Data_Integration Integrate Permeability Data PAMPA->Data_Integration Caco2 Caco-2 Assay (Passive & Active Transport) Caco2->Data_Integration Cellular_Uptake Cellular Uptake (LC-MS/MS or Radiolabel) Cellular_Uptake->Data_Integration NanoBRET NanoBRET Assay (Intracellular Availability) NanoBRET->Data_Integration Candidate_Selection Select PROTAC Candidate Data_Integration->Candidate_Selection

Caption: Experimental workflow for assessing PROTAC cell permeability.

PROTAC_Uptake_Pathway cluster_membrane Cell Membrane Extracellular Extracellular Space PROTAC_out PROTAC (PEG Linker) Passive_Diffusion Passive Diffusion PROTAC_out->Passive_Diffusion Folded Conformation Active_Transport Active Transport (Transporters) PROTAC_out->Active_Transport PROTAC_in Intracellular PROTAC Passive_Diffusion->PROTAC_in Active_Transport->PROTAC_in Intracellular Intracellular Space Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC_in->Ternary_Complex Degradation Target Protein Degradation Ternary_Complex->Degradation

Caption: Cellular uptake mechanisms of PROTACs.

Caco2_Assay_Diagram cluster_apical Apical Chamber (A) cluster_basolateral Basolateral Chamber (B) PROTAC_A PROTAC (Donor) Caco2_Monolayer Caco-2 Monolayer (with Tight Junctions) PROTAC_A->Caco2_Monolayer A to B Transport (Absorption) PROTAC_B PROTAC (Receiver) Caco2_Monolayer->PROTAC_B PROTAC_B2 PROTAC (Donor) Caco2_Monolayer2 Caco-2 Monolayer PROTAC_B2->Caco2_Monolayer2 B to A Transport (Efflux) PROTAC_A2 PROTAC (Receiver) Caco2_Monolayer2->PROTAC_A2

Caption: Schematic of the Caco-2 permeability assay.

References

Application Notes and Protocols for Methyl Propionate-PEG12 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2]

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length, which can enhance solubility and improve pharmacokinetic properties.[1] This document provides detailed application notes and protocols for the use of Methyl propionate-PEG12 , a specific PEG-based linker, in the synthesis and evaluation of PROTACs for linking to E3 ligase ligands.

This compound Linker Profile

This compound is a monodisperse PEG linker containing 12 ethylene (B1197577) glycol units with a terminal methyl ester and a propionic acid functional group. This linker is particularly useful for conjugating to an amine-functionalized E3 ligase ligand via a stable amide bond. The methyl ester can then be hydrolyzed to a carboxylic acid for subsequent conjugation to a POI ligand.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂₈H₅₆O₁₅
Molecular Weight 632.74 g/mol
Appearance Colorless to light yellow oil or solid
Solubility Soluble in water, DMSO, DMF, DCM
Functional Groups Methyl Ester, Carboxylic Acid
CAS Number 1239588-11-4

PROTAC Synthesis Strategy

The synthesis of a PROTAC using this compound typically involves a convergent approach where the linker is sequentially conjugated to the E3 ligase ligand and the POI ligand. The most common strategy involves the formation of an amide bond between the carboxylic acid of the linker and an amine group on the E3 ligase ligand.

Signaling Pathway of PROTAC-Mediated Degradation

The ultimate goal of a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process is initiated by the formation of a ternary complex between the POI, the PROTAC, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

PROTAC_Signaling_Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation

A systematic workflow is crucial for the successful development and characterization of a novel PROTAC.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Synthesis_E3L_Linker 1. Conjugate E3 Ligase Ligand to this compound Hydrolysis 2. Hydrolyze Methyl Ester Synthesis_E3L_Linker->Hydrolysis Synthesis_PROTAC 3. Conjugate POI Ligand Hydrolysis->Synthesis_PROTAC Purification 4. Purify and Characterize PROTAC Synthesis_PROTAC->Purification Binding_Assay 5. Biophysical Binding Assays (e.g., FP, SPR, ITC) Purification->Binding_Assay Ternary_Complex_Assay 6. Ternary Complex Formation (e.g., NanoBRET, TR-FRET) Binding_Assay->Ternary_Complex_Assay Cellular_Degradation_Assay 7. Cellular Degradation Assay (Western Blot) Ternary_Complex_Assay->Cellular_Degradation_Assay Ubiquitination_Assay 8. In Vitro Ubiquitination Assay Cellular_Degradation_Assay->Ubiquitination_Assay

Workflow for PROTAC synthesis and evaluation.

Experimental Protocols

Protocol 1: Synthesis of E3 Ligase Ligand-Linker Conjugate

This protocol describes the amide coupling of an amine-containing E3 ligase ligand (e.g., a pomalidomide (B1683931) derivative) to this compound.

Materials:

  • Amine-functionalized E3 ligase ligand (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1,[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for organic synthesis under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add this compound to the solution.

  • Add HATU and DIPEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase ligand-linker conjugate.

Protocol 2: Hydrolysis of the Methyl Ester

Materials:

  • E3 ligase ligand-linker conjugate from Protocol 1

  • Lithium hydroxide (B78521) (LiOH) (2.0 eq)

  • Tetrahydrofuran (THF) and Water (e.g., 3:1 mixture)

Procedure:

  • Dissolve the E3 ligase ligand-linker conjugate in a mixture of THF and water.

  • Add LiOH to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid-terminated intermediate.

Protocol 3: Final PROTAC Synthesis

This protocol describes the coupling of the carboxylic acid-terminated intermediate from Protocol 2 with an amine-functionalized POI ligand.

Materials:

  • E3 ligase ligand-linker-acid from Protocol 2 (1.0 eq)

  • Amine-functionalized POI ligand (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow the same procedure as in Protocol 1, using the E3 ligase ligand-linker-acid and the amine-functionalized POI ligand as the coupling partners.

  • Purify the final PROTAC using reverse-phase HPLC.

  • Characterize the purified PROTAC by LC-MS and NMR.

Characterization of the PROTAC

Protocol 4: Biophysical Binding Assays (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) competition assay to determine the binding affinity (Kd) of the PROTAC for the POI and the E3 ligase.

Materials:

  • Purified POI

  • Purified E3 ligase (e.g., VHL or CRBN complex)

  • Fluorescently labeled tracer ligand for the POI

  • Fluorescently labeled tracer ligand for the E3 ligase

  • Synthesized PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In separate wells of a 384-well plate, add a fixed concentration of the POI and its corresponding fluorescent tracer.

  • In another set of wells, add a fixed concentration of the E3 ligase and its corresponding fluorescent tracer.

  • Add the serially diluted PROTAC to the wells.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Plot the change in millipolarization (mP) against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, from which the Kd can be calculated.

Table 2: Illustrative Biophysical Binding Data

CompoundTargetBinding Affinity (Kd, nM)
PROTAC-PEG12 POI-X50
CRBN150
POI Ligand POI-X25
E3 Ligand CRBN100

Note: The data in this table is for illustrative purposes only and represents hypothetical values for a PROTAC synthesized with a this compound linker.

Protocol 5: Cellular Degradation Assay (Western Blot)

This protocol describes the quantification of POI degradation in cells treated with the PROTAC.

Materials:

  • Cell line expressing the POI

  • Complete cell culture medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities and normalize the POI signal to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).

Table 3: Illustrative Cellular Degradation Data

Cell LinePROTAC Concentration (nM)% POI DegradationDC50 (nM)Dmax (%)
Cell Line A115
1045
1008512>90
100092

Note: The data in this table is for illustrative purposes only.

Conclusion

The this compound linker offers a versatile and effective tool for the synthesis of PROTACs. Its defined length and chemical handles allow for the systematic construction of these complex molecules. The protocols outlined in this document provide a comprehensive framework for the synthesis, purification, and characterization of PROTACs utilizing this linker. By following these methodologies, researchers can effectively evaluate the potential of their novel PROTACs to induce targeted protein degradation and advance the development of new therapeutic agents.

References

Application Notes and Protocols for Methyl Propionate-PEG12 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental workflow for the synthesis, purification, and characterization of a methyl propionate-PEG12 conjugate. This conjugate is a valuable tool in drug development, often serving as a flexible and hydrophilic linker in the construction of more complex molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The polyethylene (B3416737) glycol (PEG) linker in this conjugate enhances solubility and optimizes the spatial orientation between the two ends of a PROTAC.[1]

The following protocols are based on established methods for the synthesis of PEGylated small molecules and PROTACs. While a direct protocol for this compound is not widely published, the described methodologies for amide bond formation and purification of PEGylated compounds provide a robust framework for its successful synthesis and characterization.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialSupplierPurpose
Amine-PEG12-OHCommercially AvailablePEG linker with terminal amine and hydroxyl groups
Propionic Anhydride (B1165640)Sigma-AldrichAcylating agent for introducing the propionyl group
Triethylamine (B128534) (TEA)Sigma-AldrichBase catalyst
Dichloromethane (DCM), AnhydrousSigma-AldrichReaction solvent
N,N-Dimethylformamide (DMF), AnhydrousSigma-AldrichReaction solvent
Sodium Bicarbonate (NaHCO₃), Saturated SolutionFisher ScientificAqueous wash
Brine, Saturated Sodium Chloride (NaCl) SolutionFisher ScientificAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificDrying agent
Methanol (B129727) (MeOH), AnhydrousSigma-AldrichMethylating agent
Thionyl Chloride (SOCl₂)Sigma-AldrichActivating agent for methylation
Silica (B1680970) Gel for Column ChromatographySorbent TechnologiesStationary phase for purification
Deuterated Chloroform (B151607) (CDCl₃) for NMRCambridge Isotope LaboratoriesNMR solvent
Acetonitrile (B52724) (ACN), HPLC GradeFisher ScientificMobile phase for HPLC
Water, HPLC GradeFisher ScientificMobile phase for HPLC
Formic AcidSigma-AldrichMobile phase additive for HPLC/LC-MS

Table 2: Summary of Analytical Characterization

Analytical TechniquePurposeExpected Outcome
Thin Layer Chromatography (TLC) Reaction monitoring and preliminary purity assessmentVisualization of product spot with a different Rf value from starting materials.
¹H NMR Spectroscopy Structural confirmation of the final productPresence of characteristic peaks for the methyl propionate (B1217596) moiety and the PEG12 backbone.
¹³C NMR Spectroscopy Structural confirmation of the final productPresence of characteristic peaks for the carbonyl group, methyl groups, and PEG backbone carbons.
High-Resolution Mass Spectrometry (HRMS) Determination of the exact mass of the conjugateObserved mass should match the calculated mass of the this compound conjugate.
High-Performance Liquid Chromatography (HPLC) Purity assessment of the final productA single major peak indicating a high degree of purity.

Experimental Protocols

Protocol 1: Synthesis of N-(Propionyl)-PEG12-OH

This protocol describes the acylation of the amine terminus of Amine-PEG12-OH with propionic anhydride.

Reagents and Materials:

  • Amine-PEG12-OH (1.0 eq)

  • Propionic Anhydride (1.5 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve Amine-PEG12-OH in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine to the solution.

  • Slowly add propionic anhydride to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(Propionyl)-PEG12-OH.

Protocol 2: Synthesis of this compound Conjugate

This protocol describes the methylation of the terminal hydroxyl group of N-(Propionyl)-PEG12-OH.

Reagents and Materials:

  • N-(Propionyl)-PEG12-OH (1.0 eq)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) (1.2 eq)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve N-(Propionyl)-PEG12-OH in anhydrous methanol.

  • Cool the solution to 0 °C.

  • Slowly add thionyl chloride to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound conjugate.

Protocol 3: Purification of this compound Conjugate

This protocol outlines the purification of the final product using flash column chromatography.

Reagents and Materials:

  • Crude this compound Conjugate

  • Silica Gel

  • Hexanes

  • Ethyl Acetate (B1210297)

  • Methanol (for more polar gradients if needed)

Procedure:

  • Prepare a silica gel column packed in a suitable solvent system (e.g., Hexanes/Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of the column eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes. The polarity can be increased by adding a small percentage of methanol if necessary.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound conjugate.

Protocol 4: Characterization of this compound Conjugate

This protocol describes the analytical methods used to confirm the structure and purity of the final product.

¹H and ¹³C NMR Spectroscopy:

  • Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra to confirm the presence of signals corresponding to the methyl propionate group and the PEG12 linker. The integration of the proton signals can be used to confirm the structure.[2]

High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the purified product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • The observed exact mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass.

High-Performance Liquid Chromatography (HPLC):

  • Dissolve the purified product in the mobile phase.

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Monitor the elution profile using a UV detector (if applicable) or an evaporative light scattering detector (ELSD).

  • A single major peak will indicate the purity of the compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Amine-PEG12-OH prop Propionic Anhydride, TEA, DCM step1 Acylation start->step1 prop->step1 inter N-(Propionyl)-PEG12-OH step1->inter meth MeOH, SOCl₂ step2 Methylation inter->step2 meth->step2 crude Crude Product step2->crude purify Flash Column Chromatography crude->purify pure Pure this compound purify->pure nmr NMR (¹H, ¹³C) pure->nmr hrms HRMS pure->hrms hplc HPLC pure->hplc

Caption: Experimental workflow for the synthesis and characterization of this compound.

PROTAC_MoA POI Target Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with this compound Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ubiquitin Ub->PolyUb Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action utilizing a PEGylated linker.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Methyl Propionate-PEG12 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Methyl propionate-PEG12, a valuable linker used in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the synthesis of this compound?

A low yield is most frequently attributed to suboptimal reaction conditions, incomplete reaction, the formation of side products, or inefficient purification. Key factors to scrutinize are the quality of starting materials, moisture control, reaction stoichiometry, and the effectiveness of the purification method.

Q2: How can I confirm the quality of my starting materials?

It is crucial to use high-purity starting materials. The PEG12-containing starting material should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to prevent oxidation and degradation. Methyl propionate (B1217596) or propionic acid should be free of water and other impurities. It is recommended to use fresh reagents whenever possible.

Q3: What are the most common side products in an esterification reaction involving PEG?

The most prevalent side products include:

  • Di-ester formation: If the starting PEG material has hydroxyl groups at both ends, the formation of a di-substituted product is possible, which can complicate purification.

  • Unreacted starting materials: Incomplete conversion will result in the presence of both the PEG starting material and the acylating agent in the final product mixture.

  • Hydrolysis of the ester product: The ester bond is susceptible to hydrolysis, especially during workup and purification if conditions are not anhydrous.

Q4: How can I effectively purify my this compound product?

Purification of PEGylated molecules can be challenging due to their amphipathic nature. Common purification techniques include:

  • Precipitation: The product can often be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether or hexane.[1] This is effective for removing many impurities but may not be sufficient for achieving high purity.[1]

  • Column Chromatography: Reverse-phase chromatography is often effective for purifying PEG derivatives. A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase.[2] Size-exclusion chromatography (SEC) can also be used to separate based on molecular size.[1]

  • Dialysis: For removing small molecule impurities from larger PEG derivatives, dialysis can be an effective technique.[1]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor quality of starting materials - Ensure PEG12 starting material is dry and stored under inert gas. - Use freshly opened or distilled methyl propionate/propionic anhydride (B1165640). - Verify the purity of all reagents by appropriate analytical methods (e.g., NMR, GC-MS).
Ineffective catalyst - If using an acid catalyst (e.g., p-TsOH, H2SO4), ensure it is not hydrated. - For coupling agent-mediated reactions (e.g., DCC/DMAP), use fresh, high-purity reagents as they are moisture-sensitive.
Presence of water in the reaction - Dry all glassware thoroughly. - Use anhydrous solvents. - Run the reaction under an inert atmosphere (nitrogen or argon).
Suboptimal reaction temperature - Esterification reactions can be slow at room temperature. Consider increasing the temperature, but monitor for potential side reactions or degradation.
Incorrect stoichiometry - An excess of one reagent is often used to drive the reaction to completion. Optimize the molar ratio of the PEG starting material to the acylating agent.
Issue 2: Multiple Products Observed by TLC or LC-MS
Possible Cause Troubleshooting Step
Formation of di-ester byproduct - This occurs if the starting PEG material is not mono-functional. Use a mono-protected PEG12 (e.g., mPEG12-OH) to avoid this.
Presence of unreacted starting materials - Increase reaction time. - Increase the equivalents of the limiting reagent. - Check the efficiency of the catalyst or coupling agent.
Degradation of product - Avoid excessive heating. - Ensure the workup and purification conditions are not too acidic or basic, which could cleave the ester bond.
Issue 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Product is an oil instead of a solid - "Oiling out" during precipitation is common for PEG derivatives. Try dissolving the crude product in a minimal amount of a good solvent and precipitating with a larger volume of a poor solvent, added slowly with vigorous stirring at a low temperature.
Poor separation on column chromatography - Optimize the solvent system for your column. A shallow gradient can improve separation. - Consider a different type of chromatography (e.g., size-exclusion instead of reverse-phase).
Product loss during workup - PEGylated compounds can sometimes be partially water-soluble. Minimize aqueous washes or perform back-extraction of the aqueous layers.

Data Presentation

Table 1: Typical Reaction Parameters for Esterification of PEG12

ParameterConditionNotes
PEG Reactant mPEG12-OHMethoxy-terminated PEG12 ensures mono-substitution.
Acylating Agent Propionic Anhydride or Propionyl ChlorideAnhydride is generally preferred as it avoids the formation of HCl.
Catalyst/Coupling Agent DMAP (4-Dimethylaminopyridine)A common and effective catalyst for esterifications.
Solvent Anhydrous Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)Ensure solvent is dry and reaction is under inert atmosphere.
Temperature Room Temperature to 40 °CHigher temperatures may be needed but should be optimized.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Stoichiometry 1.2 - 1.5 equivalents of acylating agentAn excess helps to drive the reaction to completion.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol is a general guideline and may require optimization.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add mPEG12-OH (1 equivalent).

    • Dissolve the mPEG12-OH in anhydrous dichloromethane (DCM).

  • Reaction:

    • Add 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents) to the solution.

    • Slowly add propionic anhydride (1.5 equivalents) to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by precipitation from a minimal amount of DCM into cold diethyl ether.

    • For higher purity, column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane is recommended.

Mandatory Visualization

reaction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start prep_reagents Prepare Anhydrous Reagents & Solvents start->prep_reagents dissolve Dissolve mPEG12-OH in Anhydrous DCM prep_reagents->dissolve add_catalyst Add DMAP dissolve->add_catalyst add_anhydride Add Propionic Anhydride add_catalyst->add_anhydride stir Stir at RT (12-24h) add_anhydride->stir monitor Monitor by TLC/LC-MS stir->monitor wash Aqueous Wash (NaHCO3, Brine) monitor->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Precipitation or Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end troubleshooting_workflow start Low Yield Observed check_materials Check Starting Material Quality start->check_materials impure Impure/Degraded Materials check_materials->impure No pure Materials are Pure check_materials->pure Yes check_conditions Review Reaction Conditions pure->check_conditions suboptimal Suboptimal Conditions (Temp, Time, Stoichiometry) check_conditions->suboptimal No optimal Conditions are Optimal check_conditions->optimal Yes check_purification Evaluate Purification Process optimal->check_purification inefficient Inefficient Purification (Loss of Product) check_purification->inefficient No efficient Purification is Efficient check_purification->efficient Yes side_reactions Investigate Side Reactions efficient->side_reactions

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of optimizing proteolysis-targeting chimera (PROTAC) linker length, with a focus on polyethylene (B3416737) glycol (PEG) chains.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][2] The linker's primary function is to position the target protein and the E3 ligase in a productive orientation that facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[2]

The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[2]

  • If the linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, which is necessary for the formation of a stable ternary complex.[2][3][4][]

  • If the linker is too long, it may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced potency.[2][3][4][]

Therefore, the linker length must be carefully optimized for each specific POI and E3 ligase pair to ensure the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][6]

Q2: Why are polyethylene glycol (PEG) chains frequently used as linkers in PROTACs?

PEG chains are among the most common motifs used in PROTAC linker design for several advantageous reasons:[1][7]

  • Enhanced Solubility: PEG linkers are known to increase the aqueous solubility of PROTAC molecules, which can be beneficial as PROTACs are often large and can have poor solubility.[][7]

  • Improved Permeability: By improving the overall physicochemical properties, PEG linkers can positively affect cell permeability, aiding the PROTAC in reaching its intracellular target.[][7]

  • Tunable Length: PEG linkers are easily synthesized in various lengths, allowing for the straightforward creation of a library of PROTACs to empirically determine the optimal linker length for a given system.[7]

Q3: Is there a universal "optimal" PEG linker length for all PROTACs?

No, there is no universal optimal linker length. The ideal distance and geometry between the POI and the E3 ligase are highly specific to the particular protein pair.[1] Factors such as the binding pockets of the ligands, the location of surface lysines on the target protein, and the overall topology of the ternary complex all influence the optimal linker length. Therefore, this critical parameter must be determined on a case-by-case basis through empirical testing.[1]

Q4: What is the "hook effect" in the context of PROTACs, and how does the linker relate to it?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation of the target protein decreases at higher PROTAC concentrations.[2] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the desired productive ternary complex.[2] The formation of these binary complexes effectively sequesters the components needed for degradation, inhibiting the overall process.[8] While the hook effect is an inherent feature of the PROTAC mechanism, the linker's characteristics can influence the stability and cooperativity of the ternary complex, which may in turn modulate the prominence of the hook effect.[6][8]

Q5: How does PEG linker length impact PROTAC properties beyond degradation efficiency?

Besides its primary role in facilitating ternary complex formation, the linker's length and composition significantly influence the overall drug-like properties of the PROTAC:

  • Solubility: Incorporating hydrophilic PEG chains can improve the aqueous solubility of the PROTAC molecule.[4]

  • Cell Permeability: Linker properties have a profound impact on cell permeability. While PEG linkers can improve solubility, an excessively long and polar linker can increase the molecule's polar surface area, which may reduce its ability to passively diffuse across the cell membrane.[][9][10] The ability of a PROTAC to adopt folded conformations in nonpolar environments, which shields polar groups, has been correlated with higher cell permeability.[10]

  • Metabolic Stability: The linker can introduce metabolically liable spots into the PROTAC molecule. Replacing traditional PEG or alkyl chains with more rigid structures like piperazine (B1678402) rings has been shown in some cases to improve metabolic stability.[9][11]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I observe no significant degradation.

This is a frequent challenge in PROTAC development. Good binary affinity is necessary but not sufficient for degradation.

  • Possible Cause A: Suboptimal Linker Length

    • Explanation: Even with strong binary binding, the linker may not be the correct length to position the POI and E3 ligase in a productive orientation for ubiquitination. The geometry of the ternary complex is crucial.[4]

    • Solution: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., containing 2 to 12 PEG units). Even minor changes in linker length can dramatically impact degradation efficacy.[3][4][6]

  • Possible Cause B: Poor Cell Permeability

    • Explanation: The PROTAC may not be reaching its intracellular target at a sufficient concentration. PROTACs are large molecules, and their physicochemical properties, heavily influenced by the linker, dictate their ability to cross the cell membrane.[6][9][10]

    • Solution: Perform a cellular target engagement assay (e.g., NanoBRET™, CETSA) to confirm the PROTAC is binding its target inside the cell.[12][13] If engagement is low, consider synthesizing PROTACs with different linker compositions to improve physicochemical properties. Linkers that allow for conformational folding to reduce polar surface area may exhibit better permeability.[10]

  • Possible Cause C: Inefficient or Unstable Ternary Complex Formation

    • Explanation: The linker may not adequately facilitate the formation of a stable ternary complex. The interactions within the ternary complex can be cooperative, and the linker plays a key role in mediating this.[6]

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell NanoBRET™ assays to directly measure the formation and stability of the ternary complex.[4][14][15][16] This can provide direct evidence of whether the linker is promoting a productive interaction.

Problem 2: My dose-response curve shows a potent "hook effect," limiting the effective concentration range.

  • Explanation: The hook effect is caused by the formation of non-productive binary complexes at high PROTAC concentrations, which competes with the formation of the degradation-competent ternary complex.[2][8]

  • Solution: This phenomenon is intrinsic to the PROTAC mechanism. The primary goal is to identify the optimal concentration window that yields maximal degradation (Dmax) at the lowest possible concentration (DC50). While it can be difficult to eliminate the hook effect entirely, linkers that promote high cooperativity in the ternary complex can sometimes help to stabilize it, potentially shifting the hook effect to higher concentrations.[6] The focus of optimization should be on achieving the desired degradation within a therapeutically relevant concentration range.

Data Presentation: Impact of Linker Length

Quantitative data from various studies highlights the critical need for linker length optimization.

Table 1: Representative Data on the Impact of PEG Linker Length on BRD4 Degradation

PROTAC CompoundLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4-Degrader-1PEG2~9>1000<20
BRD4-Degrader-2PEG3~12150~75
BRD4-Degrader-3 PEG4 ~15 25 >90
BRD4-Degrader-4PEG5~1880~85
BRD4-Degrader-5PEG6~21200~60

Note: This table is a generalized representation based on trends observed in the literature. Actual values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used. The general trend often shows an optimal linker length, with potency decreasing for linkers that are either too short or too long.[6][17]

Table 2: Effect of Linker Length on TBK1 Degradation

PROTAC CompoundLinker Length (atoms)DC50 (nM)Dmax (%)
TBK1-Degrader-1< 12No degradation~0
TBK1-Degrader-212Sub-micromolar>80
TBK1-Degrader-3 21 3 96
TBK1-Degrader-42929276

Data sourced from a study on TBK1 degraders, illustrating that degradation was only observed once a minimum linker length was achieved, with potency decreasing again at much longer lengths.[3][6]

Key Experimental Protocols

1. Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.[17]

  • Cell Culture and Treatment: Seed cells (e.g., HEK293, HeLa) at an appropriate density in multi-well plates. The next day, treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection and Analysis: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.

2. Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides real-time, label-free analysis of molecular interactions, including the formation of the ternary complex.[4][16][17]

  • Chip Preparation: Immobilize one of the purified proteins (e.g., the E3 ligase complex) onto the surface of a sensor chip.

  • Binary Interaction Analysis: First, inject a series of concentrations of the PROTAC over the chip surface to measure the kinetics and affinity of the binary PROTAC-E3 ligase interaction.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of a fixed concentration of the PROTAC and varying concentrations of the purified target protein over the E3 ligase-functionalized surface.

  • Data Analysis: An increase in the response signal (measured in Response Units, RU) compared to the binary interaction signal indicates the formation of the ternary complex. This data can be used to determine the kinetics and affinity of the ternary complex and assess cooperativity.

3. Live-Cell Ternary Complex Formation using NanoBRET™ Assay

This bioluminescence resonance energy transfer (BRET) based assay allows for the quantitative measurement of protein-protein interactions inside living cells.[14][15]

  • Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the BRET donor) and the E3 ligase component (e.g., VHL or CRBN) fused to a HaloTag® (which is labeled with a fluorescent acceptor) in cells. Endogenous tagging with CRISPR is also a powerful approach.[15]

  • Cell Treatment: Plate the engineered cells and treat them with various concentrations of the PROTAC.

  • Measurement: If the PROTAC brings the NanoLuc®-tagged POI and the HaloTag®-labeled E3 ligase into close proximity, energy transfer will occur from the donor to the acceptor, generating a BRET signal.

  • Data Analysis: The BRET ratio is calculated and plotted against the PROTAC concentration. A bell-shaped curve is typically observed, which directly demonstrates the PROTAC-dependent formation of the ternary complex inside living cells. The rising part of the curve can be used to determine the potency of ternary complex formation.

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 Ternary Complex Formation cluster_2 cluster_3 POI Target Protein (POI) Ternary POI-PROTAC-E3 POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome POI_Ub->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTACs induce proximity between a target protein and an E3 ligase.

Linker_Optimization_Workflow A Design & Synthesize PROTAC Library (Varying PEG Lengths) B Biochemical Assays (Binary Binding Affinity) A->B Step 1 C Biophysical Assays (Ternary Complex Formation) SPR, ITC, NanoBRET B->C Step 2 D Cellular Assays (Western Blot) C->D Step 3 E Determine DC50 & Dmax D->E Step 4 F Select Lead Candidate(s) E->F Step 5 G In Vivo Studies F->G Step 6

Caption: A rational workflow for PROTAC PEG linker optimization.

Troubleshooting_Logic Start Problem: No Target Degradation Q1 Good binary binding to POI and E3? Start->Q1 A1_No No: Optimize Warhead/E3 Ligand Q1->A1_No No Q1->A1_Yes Yes Q2 Does PROTAC form a stable ternary complex in vitro/cells? (SPR, NanoBRET) A1_Yes->Q2 A2_No No: Synthesize new linker library (vary length, composition, attachment point) Q2->A2_No No Q2->A2_Yes Yes Q3 Is the PROTAC cell-permeable? (Cellular Target Engagement) A2_Yes->Q3 A3_No No: Modify linker to improve physicochemical properties Q3->A3_No No A3_Yes Yes: Investigate other factors (e.g., E3 ligase expression, lysine availability) Q3->A3_Yes Yes

Caption: Troubleshooting decision tree for poor PROTAC efficacy.

References

Technical Support Center: Navigating the Hook Effect with PEG-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Proteolysis Targeting Chimeras (PROTACs), particularly those with polyethylene (B3416737) glycol (PEG) linkers, the "hook effect" presents a common yet challenging experimental hurdle. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help you understand, identify, and mitigate the hook effect in your experiments, ensuring accurate assessment of your PEG-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is the hook effect in the context of PEG-based PROTACs?

A1: The hook effect is a paradoxical phenomenon observed in PROTAC dose-response experiments where, at high concentrations, the degradation of the target protein decreases.[1][2] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][3] Instead of a typical sigmoidal curve where efficacy platues at high concentrations, excessive concentrations of a PROTAC can lead to a reduction in its degradation ability.[1][3]

Q2: What causes the hook effect with PEG-based PROTACs?

A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[1][4] A PROTAC's function relies on forming a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] However, when the PROTAC is in excess, it can independently bind to either the target protein or the E3 ligase, creating inhibitory binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1][4] These binary complexes are unable to bring the target and the E3 ligase together, thus hindering the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1][4]

Q3: How can the PEG linker in my PROTAC influence the hook effect?

A3: The PEG linker can significantly influence the physicochemical properties of the PROTAC, which in turn can affect the propensity for a hook effect.[5][6]

  • Solubility and Aggregation: PEG linkers generally increase the aqueous solubility of PROTACs.[5][6] However, at very high concentrations, some PEGylated compounds can still be prone to aggregation, which can contribute to non-specific effects and may exacerbate the hook effect.

  • Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While PEG linkers can adopt folded conformations that may shield the polar surface area and improve cell permeability, excessively long PEG chains can decrease cellular uptake.[2][7][8] Poor cell permeability can lead to a discrepancy between the applied extracellular concentration and the effective intracellular concentration, complicating the interpretation of the hook effect.[9]

  • Conformational Flexibility: The flexibility of the PEG linker is crucial for allowing the PROTAC to adopt a conformation that is optimal for the formation of a stable and productive ternary complex.[10][11] An improperly sized or overly flexible linker might not efficiently facilitate the necessary protein-protein interactions, potentially leading to a more pronounced hook effect.[10]

Q4: What are the experimental consequences of ignoring the hook effect?

Troubleshooting Guide

Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.

This is the classic presentation of the hook effect.

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, with more data points at the higher concentrations to clearly define the descending part of the curve.[1][9]

    • Determine the Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.[1]

    • Directly Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA) to directly measure the formation of the ternary complex at various PROTAC concentrations.[9][12] This will help to correlate the decrease in degradation with a reduction in ternary complex formation.[9]

Issue 2: My PEG-based PROTAC shows no or very weak degradation, even at high concentrations.

This could be due to several factors, including the possibility that your tested concentrations are already in the hook effect region.

  • Troubleshooting Steps:

    • Test a Much Broader and Lower Concentration Range: It's possible that the optimal degradation concentration is much lower than you initially tested. Expand your dose-response curve to include concentrations in the picomolar to nanomolar range.[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding that your PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]

    • Check E3 Ligase Expression: Ensure that the cell line you are using expresses sufficient levels of the E3 ligase that your PROTAC is designed to recruit.[1]

    • Optimize Incubation Time: The kinetics of degradation can vary between different PROTACs and target proteins. Perform a time-course experiment at a fixed, potentially optimal PROTAC concentration to determine the ideal incubation time.[1]

    • Evaluate Cell Permeability: If you suspect poor intracellular availability of your PEG-based PROTAC, consider performing a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).[9][13]

Quantitative Data Summary

The following tables provide hypothetical quantitative data illustrating the hook effect with a PEG-based PROTAC.

Table 1: Dose-Response Data for a PEG-Based PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein Degradation
0.110
140
1085
100 95 (Dmax)
100060
1000025

Table 2: Corresponding Ternary Complex Formation Data

PROTAC Concentration (nM)Ternary Complex Signal (Arbitrary Units)
0.11500
16000
1012000
100 15000 (Maximal Formation)
10008000
100003000

Key Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein following treatment with a PEG-based PROTAC.[14][15]

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of your PEG-based PROTAC in cell culture medium. It is crucial to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect.

    • Include a vehicle-only control (e.g., DMSO).

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Quantify the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amount for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This protocol describes a method to monitor the formation of the ternary complex in real-time within living cells.[16][17][18][19]

  • Cell Preparation and Transfection:

    • Seed HEK293T cells in a white, solid-bottom 96-well or 384-well assay plate.

    • Co-transfect the cells with plasmids encoding for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor). A 1:10 donor-to-acceptor plasmid ratio is a good starting point.

    • Incubate the transfected cells for 24-48 hours.

  • Compound Treatment:

    • Prepare serial dilutions of your PEG-based PROTAC in Opti-MEM™.

    • (Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC.

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).

  • Signal Detection:

    • Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration to generate a dose-response curve for ternary complex formation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

This protocol is used to confirm the physical interaction between the target protein and the E3 ligase in the presence of the PROTAC.[20][21][22][23][24]

  • Cell Treatment and Lysis:

    • Treat cells with the optimal concentration of your PEG-based PROTAC or a vehicle control. To trap the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132).

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or the target protein).

    • Add protein A/G beads to the lysate to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the presence of the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate (and vice versa) confirms the formation of the ternary complex.

Visualizations

PROTAC_Mechanism_and_Hook_Effect cluster_productive Productive Pathway cluster_hook_effect Hook Effect (High PROTAC Conc.) Target Target Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3_Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Binary_Target Binary Complex (Target-PROTAC) Binary_Target->Ternary_Complex Inhibits Binary_E3 Binary Complex (PROTAC-E3) Binary_E3->Ternary_Complex Inhibits Excess_PROTAC Excess PROTAC Excess_PROTAC->Binary_Target Excess_PROTAC->Binary_E3 Target2 Target2 Target2->Binary_Target E3_Ligase2 E3_Ligase2 E3_Ligase2->Binary_E3

Caption: Mechanism of PROTAC action and the cause of the hook effect.

Troubleshooting_Workflow Start Start: Observe Unexpected Degradation Profile Q1 Is the dose-response curve bell-shaped? Start->Q1 A1_Yes Classic Hook Effect Q1->A1_Yes Yes A1_No Weak or No Degradation Q1->A1_No No Action1 Confirm with wider dose range Determine optimal concentration Assess ternary complex formation A1_Yes->Action1 Action2 Test broader & lower dose range Verify target engagement Check E3 ligase expression Optimize incubation time Evaluate cell permeability A1_No->Action2 End Resolved Action1->End Action2->End

Caption: Troubleshooting workflow for the PROTAC hook effect.

References

Technical Support Center: Enhancing Cell Permeability of Methyl propionate-PEG12 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs (Proteolysis Targeting Chimeras) containing Methyl propionate-PEG12 linkers.

Frequently Asked Questions (FAQs)

Q1: What is the role of the this compound linker in my PROTAC?

A1: The this compound linker is a bifunctional component of your PROTAC.[1] It connects the ligand that binds to your target protein of interest (POI) to the ligand that recruits an E3 ubiquitin ligase.[2] This linker is a polyethylene (B3416737) glycol (PEG)-based linker, which is often used to improve the solubility of the PROTAC molecule.[3][4] The length and flexibility of the PEG linker are critical for the proper formation of the ternary complex (PROTAC-POI-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein.[5][6]

Q2: Why is cell permeability a common issue with PROTACs containing PEG linkers?

A2: While PEG linkers can enhance solubility, they also contribute to a high molecular weight and a large polar surface area (PSA) of the PROTAC molecule.[7] These characteristics are generally unfavorable for passive diffusion across the lipid bilayer of the cell membrane, which is the primary way many PROTACs enter cells to reach their intracellular targets.[5]

Q3: How does the this compound linker influence the conformation of my PROTAC?

A3: The flexible nature of the PEG linker allows the PROTAC to adopt various conformations in solution.[8] Some of these conformations may be more "folded" and compact, which can shield the polar groups of the molecule and present a more hydrophobic surface, thereby enhancing cell permeability.[8][9][10] The ability of a PROTAC to change its conformation depending on the polarity of its environment is sometimes referred to as "molecular chameleonicity".[11]

Q4: What are the key factors influencing the cell permeability of my PROTAC?

A4: Several factors beyond the linker can influence the cell permeability of your PROTAC, including:

  • Physicochemical Properties: Molecular weight, polar surface area (PSA), number of hydrogen bond donors and acceptors, and lipophilicity (LogP) all play a significant role.[12]

  • Ternary Complex Formation: The stability and conformation of the ternary complex can impact the overall efficacy of the PROTAC, which is indirectly related to the concentration of the PROTAC that can effectively enter the cell.[7][13]

  • Efflux Transporters: The PROTAC may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport the molecule out of the cell, reducing its intracellular concentration.[14]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound containing PROTACs, focusing on problems related to cell permeability.

Problem Possible Cause Suggested Solution
Low or no degradation of the target protein in cellular assays, despite good biochemical activity. Poor Cell Permeability: The PROTAC is not efficiently crossing the cell membrane to reach its intracellular target.1. Assess Cell Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion or a Caco-2 assay for a more comprehensive evaluation that includes active transport mechanisms.[14][15][16] 2. Modify the Linker: Synthesize analogs with shorter or longer PEG chains to find the optimal length for cell permeability and activity. Consider replacing a portion of the PEG linker with a more lipophilic moiety, such as a phenyl ring.[17] 3. Prodrug Strategy: Mask polar functional groups on the PROTAC with lipophilic, cleavable groups to enhance membrane transit. These groups are then removed by intracellular enzymes to release the active PROTAC.
High variability in experimental results between replicates. Efflux by Transporters: The PROTAC may be actively removed from the cells by efflux pumps, leading to inconsistent intracellular concentrations.1. Use Efflux Pump Inhibitors: Co-incubate the cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) during your cellular assays to see if target degradation is enhanced.[14] 2. Analyze Efflux Ratio in Caco-2 Assay: A high efflux ratio (Papp B-A / Papp A-B) in a bidirectional Caco-2 assay can confirm if your PROTAC is an efflux substrate.
A pronounced "hook effect" is observed at higher PROTAC concentrations. Suboptimal Ternary Complex Formation: At high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) can dominate over the formation of the productive ternary complex. The linker plays a crucial role in the stability of the ternary complex.1. Optimize PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for target degradation. 2. Biophysical Characterization: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to study the thermodynamics and kinetics of ternary complex formation with different linker lengths or compositions.[7]

Quantitative Data Summary

PROTAC Linker CompositionApparent Permeability (Papp) in PAMPA (10⁻⁶ cm/s)Efflux Ratio (in Caco-2 cells)General Observation
Long, flexible PEG linkerLow (e.g., < 1.0)VariableHigh polarity can limit passive diffusion.
Short, rigid alkyl linkerModerate (e.g., 1.0 - 5.0)LowIncreased lipophilicity can improve permeability, but may decrease solubility.
Hybrid PEG-Alkyl linkerModerate to High (e.g., 2.0 - 8.0)VariableA balance of solubility and lipophilicity can lead to improved permeability.
PROTAC with Efflux SubstrateLow in Caco-2 (A-B)High (>2)The compound enters the cells but is actively pumped out.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane.[18][19]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Lecithin in dodecane (B42187) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • Plate reader for UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

  • Prepare the Filter Plate: Add 5 µL of lecithin/dodecane solution to each well of the filter plate and allow it to impregnate the filter.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (with a small percentage of DMSO if necessary) to a final concentration of ~100 µM.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble the Assay: Place the filter plate on top of the acceptor plate, ensuring the filters are in contact with the acceptor solution.

  • Add Donor Solutions: Add 200 µL of the donor solutions to the corresponding wells of the filter plate.

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the filter, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant measure of permeability, as it accounts for both passive diffusion and active transport processes.[15][16]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test PROTAC and control compounds (e.g., propranolol (B1214883) for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Prepare Assay Solutions: Dissolve the test PROTAC and control compounds in HBSS to the desired concentration.

  • Permeability Measurement (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the assay solution containing the test compound to the apical (upper) chamber. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Measurement (Basolateral to Apical - B to A): a. Perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber. This is done to determine the efflux ratio.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. Efflux Ratio = Papp (B to A) / Papp (A to B)

Visualizations

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC (this compound) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation Ub Ubiquitin Ub->Ternary PROTAC_out Extracellular PROTAC PROTAC_out->PROTAC Cellular Uptake (Permeability Dependent)

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental_Workflow start Low Cellular Activity of PROTAC Observed pampa 1. PAMPA Assay (Passive Permeability) start->pampa caco2 2. Caco-2 Assay (Passive & Active Transport) pampa->caco2 data_analysis 3. Data Analysis (Papp & Efflux Ratio) caco2->data_analysis decision Permeability Issue? data_analysis->decision optimize 4. PROTAC Optimization Strategies (Linker Modification, Prodrug) decision->optimize Yes biophysical Investigate Ternary Complex (SPR, ITC) decision->biophysical No end Improved Cellular Activity optimize->end

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

References

Technical Support Center: Addressing Steric Hindrance in PROTACs with Long PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using long Polyethylene Glycol (PEG) linkers in Proteolysis Targeting Chimeras (PROTACs) to overcome steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a long PEG linker in a PROTAC?

A1: A long PEG linker in a PROTAC serves multiple crucial functions. Primarily, it acts as a flexible bridge between the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1][2] Its length is critical for spanning the distance between the POI and the E3 ligase, enabling the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[][4] If the linker is too short, it can lead to steric clashes between the two proteins, preventing ternary complex formation.[5][6] Conversely, an excessively long linker might lead to reduced efficacy due to increased flexibility and a higher entropic penalty upon binding.[4] Additionally, PEG linkers are known to improve the physicochemical properties of PROTACs, such as aqueous solubility and cell permeability.[1][2][][4]

Q2: How can a long PEG linker help overcome steric hindrance in ternary complex formation?

A2: Steric hindrance occurs when the spatial arrangement of the POI and the E3 ligase prevents them from coming together effectively to form a productive ternary complex.[7] This can be due to bulky residues at the protein-protein interface or an unfavorable orientation of the two proteins. A long, flexible PEG linker can provide the necessary conformational freedom to navigate these steric barriers.[] This allows the PROTAC to adopt a conformation that minimizes steric clashes and facilitates a productive arrangement of the POI and E3 ligase for efficient ubiquitination.[4] For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be essential to effectively bridge the two.[4]

Q3: What are the signs that my long PEG linker is not effectively addressing steric hindrance?

A3: Several experimental observations can indicate that your long PEG linker is not optimally overcoming steric hindrance:

  • Poor Degradation Efficacy: High DC50 (half-maximal degradation concentration) and low Dmax (maximum degradation) values in cellular assays, despite good binary binding affinities of the PROTAC to the POI and the E3 ligase, can be a key indicator.[7]

  • Weak Ternary Complex Formation: Biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) may show weak or no detectable formation of the ternary complex.[7]

  • Significant "Hook Effect": A pronounced "hook effect," where target protein degradation decreases at high PROTAC concentrations, can be exacerbated by poor cooperativity due to steric hindrance.[7][9] This occurs when the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) dominates over the productive ternary complex.[9][10][11]

  • Negative Cooperativity: A cooperativity value (α) of less than 1, as determined by biophysical assays, indicates that the binding of one protein partner hinders the binding of the other, which can be a result of steric clashes.[7]

Q4: What is the "hook effect" and how does it relate to long PEG linkers and steric hindrance?

A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at high concentrations, resulting in a bell-shaped dose-response curve.[9][10][11] This happens because at excessive concentrations, the PROTAC is more likely to form separate binary complexes with the target protein and the E3 ligase, rather than the productive ternary complex required for degradation.[11] While not directly caused by long PEG linkers, the "hook effect" can be more pronounced if the linker does not optimally facilitate stable ternary complex formation due to underlying steric issues.[7] Improving the positive cooperativity of the ternary complex, where the protein-protein interactions stabilize the complex, can help mitigate the hook effect.[7][11]

Troubleshooting Guides

Problem: Poor degradation of the target protein despite using a long PEG linker.

Possible Cause 1: Suboptimal Linker Length.

Even with a long PEG linker, the specific length may not be optimal for the particular POI-E3 ligase pair.[4][12]

  • Troubleshooting Steps:

    • Synthesize a Library of PROTACs: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG3, PEG4, PEG5, etc.).[13]

    • Perform Dose-Response Experiments: Evaluate the degradation efficiency (DC50 and Dmax) of each PROTAC in a relevant cell line.

    • Identify Optimal Length: Determine the linker length that provides the most potent and complete degradation.

Possible Cause 2: Unfavorable Linker Attachment Points.

The points at which the linker is attached to the POI ligand and the E3 ligase ligand (the "exit vectors") significantly impact the geometry of the ternary complex.[5][13] An improper exit vector can introduce steric hindrance regardless of linker length.

  • Troubleshooting Steps:

    • Analyze Solvent-Exposed Areas: Use structural data or computational modeling to identify alternative solvent-exposed positions on the ligands for linker attachment.[5][]

    • Synthesize and Test Analogs: Create new PROTACs with the linker attached at these different positions.

    • Evaluate Degradation: Compare the degradation profiles of the new analogs to the original PROTAC.

Possible Cause 3: Poor Cell Permeability.

While PEG linkers can improve solubility, very long and flexible linkers can sometimes negatively impact cell permeability.[14]

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your PROTACs.[14]

    • Modify Linker Composition: Consider incorporating more rigid or cyclic elements into the linker to reduce its flexibility and potentially improve permeability.[1][]

    • Confirm Target Engagement in Cells: Employ cellular target engagement assays like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ to verify that the PROTAC is reaching and binding to its intracellular targets.[11]

Data Presentation

Table 1: Influence of PEG Linker Length on PROTAC Efficacy for ERα Degradation

PROTACLinker CompositionLinker Length (atoms)ERα Degradation (DC50, nM)
PROTAC AAlkyl9> 1000
PROTAC BAlkyl12~500
PROTAC C Alkyl 16 ~100
PROTAC DAlkyl19~250
PROTAC EAlkyl21~400

Data adapted from a study on Estrogen Receptor α (ERα) degradation, highlighting that a 16-atom linker showed superior efficacy.[4][12]

Table 2: Key Biophysical Parameters for Troubleshooting Ternary Complex Formation

ParameterDescriptionDesirable ValueCommon Assay(s)
Binary Affinity (Kd) Dissociation constant for PROTAC binding to POI or E3 ligase individually.Low nM to µMITC, SPR, FP
Ternary Complex Affinity (Kd) Dissociation constant for the formation of the POI-PROTAC-E3 ligase complex.Low nMITC, SPR[7]
Cooperativity (α) A measure of how the binding of one protein affects the binding of the other (α = Kdbinary / Kdternary).α > 1 (Positive)[7]ITC, SPR, FRET[15]
Ternary Complex Stability (koff) The dissociation rate of the ternary complex.Slow koffSPR, BLI

Experimental Protocols

Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (typically 8-12 concentrations) for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[16]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

    • Quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST).

    • Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or α-Tubulin).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Data Analysis:

    • Detect the chemiluminescent signal.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Measuring Ternary Complex Cooperativity

This protocol allows for the determination of binding affinities and cooperativity.[7]

  • Protein and Compound Preparation:

    • Purify the target protein and the E3 ligase complex.

    • Prepare a concentrated solution of the PROTAC.

    • Ensure all components are in the same dialysis buffer.

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the target protein to determine the binary affinity (Kd1).

    • Titrate the PROTAC into a solution of the E3 ligase to determine the second binary affinity (Kd2).

  • Ternary Complex Titration:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the target protein and the E3 ligase.

    • Alternatively, titrate one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.

  • Data Analysis:

    • Fit the binding isotherms to appropriate models to determine the dissociation constants (Kd).

    • Calculate the cooperativity (α) using the equation: α = Kd(binary) / Kd(ternary). An α > 1 indicates positive cooperativity.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Long PEG Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds POI Protein of Interest (POI) POI->TernaryComplex Binds E3 E3 Ligase E3->TernaryComplex Binds UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Recognition DegradedPOI Degraded Peptides Proteasome->DegradedPOI Degradation

Caption: PROTAC Mechanism of Action with a Long PEG Linker.

Troubleshooting_Workflow Start Poor Protein Degradation Observed CheckBinaryBinding Good Binary Binding to POI and E3? Start->CheckBinaryBinding CheckTernaryComplex Ternary Complex Formation Detected? CheckBinaryBinding->CheckTernaryComplex Yes OptimizeLigands Re-evaluate/Optimize POI and E3 Ligands CheckBinaryBinding->OptimizeLigands No CheckCellPermeability Good Cell Permeability? CheckTernaryComplex->CheckCellPermeability Yes VaryLinkerLength Synthesize & Test Different Linker Lengths CheckTernaryComplex->VaryLinkerLength No ImprovePermeability Modify Linker to Improve Permeability CheckCellPermeability->ImprovePermeability No Success Improved Degradation CheckCellPermeability->Success Yes VaryLinkerLength->CheckTernaryComplex ChangeExitVector Change Linker Attachment Points VaryLinkerLength->ChangeExitVector ChangeExitVector->CheckTernaryComplex ImprovePermeability->CheckCellPermeability

Caption: Troubleshooting Workflow for Poor PROTAC Efficacy.

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: Methyl Propionate-PEG12 vs. Alkyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the POI-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. This guide provides an objective comparison of two common linker classes: polyethylene (B3416737) glycol (PEG)-based linkers, exemplified by Methyl propionate-PEG12, and traditional alkyl linkers, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of Linker Performance

The choice of linker can significantly impact the degradation efficiency, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as other critical drug-like properties. The following tables summarize quantitative data from studies comparing PROTACs with PEG and alkyl linkers targeting the well-characterized bromodomain-containing protein 4 (BRD4) and SMARCA2.

Table 1: Impact of Linker Type on Physicochemical Properties and Degradation of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)DC50 (nM)Dmax (%)Reference
PROTAC 1Alkyl785.94.2165.2>1000<20[1]
PROTAC 2PEG2831.93.5174.550055[1]
PROTAC 3PEG4919.02.8193.025070[1]
MZ1PEG---~25>90[2]
dBET1Alkyl/Ether---<10>95[2]

Note: cLogP is the calculated octanol-water partition coefficient, a measure of lipophilicity. TPSA is the topological polar surface area. DC50 and Dmax values are often cell-line dependent.

Table 2: Influence of Linker Type on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinker CompositionDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)Reference
PROTAC AAlkyl>1000<200.25[1]
PROTAC BPEG2500550.18[1]
PROTAC CPEG4250700.11[1]

Key Differences and Performance Analysis

This compound and PEG Linkers:

PEG linkers, including structures like this compound, are composed of repeating ethylene (B1197577) glycol units.[1] This composition imparts hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecules.[1] Improved solubility is crucial for both in vitro assays and in vivo bioavailability. The flexible nature of PEG chains can also be advantageous for the formation of a stable and productive ternary complex by allowing for optimal positioning of the target protein and the E3 ligase.[3] However, the relationship between PEGylation and cell permeability is complex; while some studies suggest that the folding of flexible PEG linkers can shield polar surfaces and aid membrane traversal, excessive PEGylation can sometimes hinder cellular uptake.[1]

Alkyl Linkers:

Alkyl linkers are composed of saturated hydrocarbon chains and are generally more hydrophobic than their PEG counterparts.[4] This increased lipophilicity can enhance cell permeability, a desirable property for any orally administered therapeutic.[4] However, the hydrophobicity of alkyl linkers can negatively impact the overall solubility of the PROTAC molecule.[4] While synthetically straightforward and metabolically stable, the conformational flexibility of simple alkyl chains may not always lead to the most stable ternary complex.[4][5] In some cases, exchanging an alkyl chain for a PEG linker has been shown to inhibit PROTAC activity, suggesting that the linker's composition plays a role beyond simple spacing.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments cited in this guide.

Protocol 1: Synthesis of a PROTAC with a this compound Linker (Amide Coupling)

This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized component using a this compound linker that has been appropriately functionalized.

Materials:

  • Component A-COOH (warhead or E3 ligase ligand with a carboxylic acid, 1.0 eq)

  • This compound-amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the this compound-amine to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate product.

  • The terminal methyl propionate (B1217596) group can then be hydrolyzed to a carboxylic acid for further coupling to the second component (Component B-amine) using a similar amide coupling protocol.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Human cancer cell line expressing the target protein (e.g., THP-1 for BRD4).[6]

  • PROTAC compound stock solution in DMSO.

  • Vehicle control (DMSO).

  • Cell culture medium (e.g., RPMI-1640).[6]

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA or Bradford protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes and transfer system.

  • Blocking buffer (5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or α-tubulin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control for the desired time (e.g., 24 hours).[7]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[6]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel.[6][7]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6][7]

  • Detection and Analysis: Wash the membrane with TBST, add ECL substrate, and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From a dose-response curve, the DC50 and Dmax values can be determined.[6][7]

Protocol 3: Caco-2 Permeability Assay

This assay is used to assess the permeability of a PROTAC across a monolayer of human intestinal Caco-2 cells, which serves as an in vitro model of the intestinal barrier.

Materials:

  • Caco-2 cells.

  • Transwell plates (e.g., 24-well).

  • Cell culture medium.

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer.

  • PROTAC compound.

  • LC-MS/MS for sample analysis.

Procedure:

  • Cell Culture: Seed Caco-2 cells on the filter membranes of a Transwell plate and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Measurement (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the PROTAC dosing solution to the apical (A) side of the monolayer. c. Add fresh transport buffer to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. At various time points, take samples from the basolateral side and analyze the concentration of the PROTAC by LC-MS/MS.

  • Permeability Measurement (Basolateral to Apical): Perform the same procedure as in step 3, but add the dosing solution to the basolateral side and sample from the apical side.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment (PROTAC or Vehicle) Cell_Lysis 2. Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA/Bradford) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis (Densitometry) Detection->Analysis Results Results (DC50, Dmax) Analysis->Results

Caption: Experimental workflow for Western Blot analysis.

Linker_Properties_Logic cluster_peg This compound cluster_alkyl Alkyl Linkers Linker_Choice Linker Choice (e.g., PEG vs. Alkyl) PEG_Props Properties: - Hydrophilic - Flexible Linker_Choice->PEG_Props Select PEG Alkyl_Props Properties: - Hydrophobic - Flexible Linker_Choice->Alkyl_Props Select Alkyl PEG_Outcomes Potential Outcomes: + Increased Solubility + Improved Ternary Complex Formation +/- Permeability PEG_Props->PEG_Outcomes PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax, PK) PEG_Outcomes->PROTAC_Efficacy Alkyl_Outcomes Potential Outcomes: + Increased Permeability - Decreased Solubility Alkyl_Props->Alkyl_Outcomes Alkyl_Outcomes->PROTAC_Efficacy

Caption: Logical relationship of linker properties and outcomes.

Conclusion

The selection of a linker is a critical step in the design of a successful PROTAC. This compound and other PEG-based linkers offer advantages in terms of solubility and can facilitate the formation of a stable ternary complex, often leading to improved degradation efficacy. In contrast, alkyl linkers can enhance cell permeability due to their hydrophobic nature but may compromise solubility. The optimal linker choice is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically. The data and protocols presented in this guide provide a framework for the rational design and evaluation of PROTACs with different linker chemistries, ultimately aiding in the development of novel and effective protein degraders.

References

Revolutionizing Targeted Protein Degradation: A Comparative Analysis of Methyl Propionate-PEG12 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to specifically eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system.[1][2][3][4] This guide provides a comparative analysis of a hypothetical PROTAC utilizing a Methyl propionate-PEG12 linker, herein named MP-PEG12-BRD4-VHL , against other PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a well-known target in cancer therapy.

PROTACs are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2][4][5] The linker plays a critical role in optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[6] The this compound linker represents a class of flexible and hydrophilic linkers designed to improve the physicochemical properties and degradation efficacy of PROTACs.[7]

Comparative Performance of BRD4-Targeting PROTACs

To illustrate the potential advantages of the MP-PEG12 linker, we present a hypothetical comparative dataset for three BRD4-targeting PROTACs. These include our PROTAC of interest, MP-PEG12-BRD4-VHL , which recruits the von Hippel-Lindau (VHL) E3 ligase. For comparison, we have included Alkane-C4-BRD4-VHL , a PROTAC with a shorter, more rigid alkyl linker, and MP-PEG12-BRD4-CRBN , which utilizes the same linker but recruits the Cereblon (CRBN) E3 ligase.

PROTAC Linker Type E3 Ligase Recruited Target Binding Affinity (Kd, nM) Ternary Complex Affinity (Kd, nM) DC50 (nM) Dmax (%)
MP-PEG12-BRD4-VHL This compoundVHL180253595
Alkane-C4-BRD4-VHL C4 Alkyl ChainVHL1756015080
MP-PEG12-BRD4-CRBN This compoundCRBN180455092

This table contains illustrative data for comparative purposes.

The data suggests that the flexible and hydrophilic nature of the this compound linker in MP-PEG12-BRD4-VHL may contribute to a more stable ternary complex, as indicated by the lower ternary complex Kd value. This enhanced stability can lead to more efficient ubiquitination and degradation, reflected in the lower DC50 (the concentration required to degrade 50% of the target protein) and higher Dmax (the maximum percentage of protein degradation).

Mechanism of Action and Experimental Validation

The fundamental mechanism of any PROTAC involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.[2][4][5] Validating this process is crucial for the development of effective PROTACs.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC MP-PEG12 PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Ternary->PROTAC Release & Recycling Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action

The validation of target degradation is a multi-step process involving a series of biochemical and cellular assays. A typical workflow ensures that the observed protein degradation is indeed PROTAC-mediated and occurs through the ubiquitin-proteasome system.

Experimental_Workflow cluster_workflow Target Degradation Validation Workflow A 1. Cell Treatment with PROTAC B 2. Western Blot (Protein Levels) A->B C 3. Co-Immunoprecipitation (Ternary Complex) A->C D 4. Ubiquitination Assay A->D E 5. Proteasome Inhibition (e.g., MG132) A->E F 6. Downstream Pathway Analysis B->F

Experimental Validation Workflow
Downstream Signaling Impact

The degradation of BRD4 is expected to impact downstream signaling pathways involved in cell proliferation and gene expression. For instance, BRD4 is a key regulator of oncogenes such as c-MYC. Its degradation would lead to the downregulation of c-MYC and subsequent inhibition of cancer cell growth.

Signaling_Pathway cluster_pathway Simplified BRD4 Signaling Pathway PROTAC MP-PEG12-BRD4-VHL BRD4 BRD4 PROTAC->BRD4 Degradation cMYC c-MYC Gene BRD4->cMYC Transcription Activation Proliferation Cell Proliferation cMYC->Proliferation Promotes

BRD4 Downstream Signaling

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of PROTAC efficacy and mechanism of action.

Western Blot for Protein Degradation
  • Objective: To quantify the reduction in target protein levels following PROTAC treatment.

  • Procedure:

    • Seed cells (e.g., MCF-7 breast cancer cells) in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
  • Objective: To confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Procedure:

    • Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 100 nM) for a shorter duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing lysis buffer.

    • Pre-clear the lysate with protein A/G agarose (B213101) beads.

    • Incubate the lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein (e.g., anti-BRD4) overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluates by Western Blot using antibodies against the target protein and the E3 ligase to detect their co-precipitation.

In-Cell Ubiquitination Assay
  • Objective: To demonstrate that the PROTAC-induced degradation is dependent on ubiquitination.

  • Procedure:

    • Transfect cells with a plasmid expressing HA-tagged ubiquitin.

    • Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for 4-6 hours. The proteasome inhibitor is used to allow the accumulation of ubiquitinated proteins.

    • Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysate and perform immunoprecipitation for the target protein (e.g., BRD4).

    • Wash the immunoprecipitates extensively.

    • Analyze the immunoprecipitated samples by Western Blot using an anti-HA antibody to detect the ubiquitinated forms of the target protein, which will appear as a high-molecular-weight smear.

By employing these rigorous experimental approaches, researchers can effectively validate the on-target activity of novel PROTACs like MP-PEG12-BRD4-VHL and build a strong data-driven case for their therapeutic potential. The choice of linker and E3 ligase is a critical design element, and systematic comparisons are key to advancing the field of targeted protein degradation.

References

A Comparative Guide to In Vitro Assays for Confirming Methyl Propionate-PEG12 PROTAC Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of essential in vitro assays for validating the activity of a Proteolysis-Targeting Chimera (PROTAC). For the purpose of this guide, we will consider a hypothetical "Methyl propionate-PEG12 PROTAC" designed to degrade a specific Protein of Interest (POI) by recruiting an E3 ubiquitin ligase. The principles and protocols described herein are broadly applicable to the preclinical validation of most PROTAC molecules.

The fundamental mechanism of a PROTAC involves three key stages that must be experimentally verified: 1) Independent binding to the POI and the E3 ligase, 2) Formation of a stable ternary complex (POI-PROTAC-E3 Ligase), and 3) Subsequent ubiquitination and degradation of the POI. This guide details the assays to confirm each of these steps.

PROTAC Mechanism of Action

A PROTAC is a heterobifunctional molecule featuring a ligand for a Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By simultaneously binding both proteins, the PROTAC brings the POI into close proximity with the E3 ligase, leading to the ubiquitination of the POI. The proteasome then recognizes and degrades the ubiquitinated POI.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Ternary_Complex_Assay cluster_1 TR-FRET Assay Workflow POI POI-Donor (e.g., His-tagged POI + Tb-anti-His Ab) Mix Incubate Components POI->Mix E3 E3-Acceptor (e.g., GST-tagged E3 + FITC-anti-GST Ab) E3->Mix PROTAC PROTAC PROTAC->Mix Ternary Ternary Complex Formation Mix->Ternary Proximity FRET FRET Occurs Ternary->FRET <10 nm Excite Excite Donor (340 nm) Excite->FRET Energy Transfer Detect Detect Acceptor Emission (520 nm) FRET->Detect

A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success in inducing targeted protein degradation. The linker component, which connects the target protein binder and the E3 ligase ligand, plays a pivotal role in the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[1][2][] This guide provides a comparative analysis of different length PEG linkers for PROTACs, supported by experimental data, detailed protocols for key experiments, and visualizations of relevant biological pathways and workflows.

The Influence of PEG Linker Length on PROTAC Efficacy

The linker in a PROTAC is not merely a spacer but a critical element that dictates the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] An optimal linker length is crucial for productive ubiquitination and subsequent proteasomal degradation of the target protein.[4]

  • Short Linkers: An inadequately short linker may cause steric hindrance, preventing the formation of a productive ternary complex.[]

  • Long Linkers: Conversely, an excessively long linker might lead to unfavorable conformational flexibility and a decrease in the effective concentration required for efficient ternary complex formation.[] This can result in inefficient ubiquitination.[4]

  • Optimal Length: The ideal linker length facilitates a stable and productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. This optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[6]

Data Presentation: Comparative Analysis of PROTACs with Varying PEG Linker Lengths

The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the efficacy of PROTACs targeting different proteins.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cellsReference
12~50%>200[7]
16~80%26[7][8]
19~20%>200[7]
21<10%>200[7]

This data highlights that for ERα degradation, a 16-atom linker was significantly more potent than both shorter and longer linkers.[7][8]

Table 2: Impact of Linker Length on TANK-binding kinase 1 (TBK1) Degradation

PROTAC Linker CompositionLinker Length (atoms)Degradation EfficacyDC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation--[8]
Alkyl/Ether12-29Submicromolar degradation3 (for 21-atom linker)96 (for 21-atom linker)[8]
Alkyl/Ether29Decreased potency29276[8]

This study on TBK1-targeting PROTACs demonstrates that a minimum linker length is required to observe degradation, with potency decreasing again at very long linker lengths.[8]

Table 3: Impact of Linker Composition on CRBN Degradation by Homo-PROTACs

Linker CompositionDegradation of CRBN in HEK293T cellsReference
Nine-atom alkyl chainConcentration-dependent decrease[8]
Three PEG unitsWeak degradation[8]

This example illustrates that beyond length, the chemical composition of the linker (alkyl vs. PEG) can significantly impact PROTAC activity.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of PROTACs with different linker lengths.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T, MCF7) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) must be included.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values from the dose-response curves.

In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to mediate the ubiquitination of its target protein in a reconstituted system.

  • Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. A typical 25 µL reaction includes:

    • 10X Ubiquitination Buffer

    • ATP

    • E1 Activating Enzyme

    • E2 Conjugating Enzyme (e.g., UBE2D2)

    • Ubiquitin

    • Purified Target Protein

    • Purified E3 Ligase Complex (e.g., VHL or CRBN complex)

    • PROTAC (at various concentrations) or DMSO vehicle control

  • Incubation: Incubate the reactions at 30°C or 37°C for 1-2 hours.

  • Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis by Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Probe the membrane with an antibody against the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.

Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics and affinity of ternary complex formation.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL complex) onto the surface of an SPR sensor chip.

  • Binary Interaction: To measure the binary interaction, flow different concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

  • Ternary Complex Formation: To measure ternary complex formation, inject a mixture of the PROTAC and the target protein at various concentrations over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex. The cooperativity (α) of the ternary complex formation can be calculated by comparing the affinity of the target protein to the PROTAC-E3 ligase complex with its affinity to the PROTAC alone. A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the binding of the PROTAC to the E3 ligase enhances its binding to the target protein.

Mandatory Visualizations

Signaling Pathways

PROTAC_Mechanism cluster_cytoplasm Cytoplasm cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination Pathway cluster_degradation Proteasomal Degradation PROTAC PROTAC Target_Protein Target Protein (e.g., BRD4, ERα) PROTAC->Target_Protein Binds to Target E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Binds to Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Degradation Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC

Caption: PROTAC-mediated protein degradation pathway.

BRD4_Signaling BRD4 BRD4 P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Activates Degradation Degradation BRD4->Degradation Leads to Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II Phosphorylates & Activates Transcription Gene Transcription RNA_Pol_II->Transcription Oncogenes Oncogenes (e.g., MYC, BCL2) Transcription->Oncogenes Cell_Cycle_Progression Cell Cycle Progression Oncogenes->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Targets Degradation->Transcription Inhibits

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

ER_Alpha_Signaling Estrogen Estrogen ER_alpha ERα Estrogen->ER_alpha Binds to Dimerization Dimerization ER_alpha->Dimerization Degradation Degradation ER_alpha->Degradation Leads to Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (on DNA) Nuclear_Translocation->ERE Binds to Transcription_Factors Co-activators & Transcription Factors ERE->Transcription_Factors Recruits Gene_Expression Target Gene Expression Transcription_Factors->Gene_Expression Initiates Cell_Growth Cell Growth & Proliferation Gene_Expression->Cell_Growth ER_PROTAC ERα PROTAC ER_PROTAC->ER_alpha Targets Degradation->Dimerization Inhibits

Caption: Simplified Estrogen Receptor α signaling pathway and PROTAC intervention.

Experimental Workflows

Western_Blot_Workflow A Cell Treatment with Varying PROTAC Concentrations B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF/Nitrocellulose) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection & Imaging (ECL) F->G H Data Analysis (Densitometry, DC50/Dmax Calculation) G->H

Caption: Experimental workflow for Western Blot analysis.

Ternary_Complex_Workflow cluster_SPR SPR Assay A Immobilize E3 Ligase on Sensor Chip B Inject PROTAC (Binary Interaction) A->B C Inject PROTAC + Target Protein (Ternary Interaction) A->C D Data Analysis (KD, kon, koff, Cooperativity) B->D C->D

Caption: Experimental workflow for Ternary Complex Formation Assay using SPR.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs, profoundly influencing their degradation efficiency.[4] The presented data for ERα and TBK1-targeting PROTACs unequivocally demonstrates that linker length optimization is paramount for achieving potent and selective protein degradation.[7][8] Researchers and drug development professionals must undertake a systematic evaluation of a series of linkers with varying lengths to identify the optimal configuration for their specific target protein and E3 ligase combination. The detailed experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative studies, ultimately accelerating the development of novel and effective PROTAC-based therapeutics.

References

A Comparative Guide to PEG Linkers in Drug Conjugates: Spotlight on Methyl Propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker connecting the targeting moiety to the payload. Among the most utilized linkers are those based on polyethylene (B3416737) glycol (PEG), valued for their ability to enhance the physicochemical properties of the conjugate. This guide provides a comparative analysis of the performance of a Methyl propionate-PEG12 linker versus other PEG-based linkers, supported by experimental data from various studies.

The Role of PEG Linkers in Drug Conjugates

PEG linkers are hydrophilic chains that offer several advantages in drug conjugate design. They can increase the solubility of conjugates, particularly those with hydrophobic payloads, which helps to prevent aggregation.[1][2] Furthermore, PEGylation can improve the pharmacokinetic (PK) profile of a conjugate by increasing its hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life.[2][3] The length of the PEG chain is a crucial parameter that can be optimized to balance these benefits with the potential for decreased in vitro potency.[3][4]

Comparative Analysis of PEG Linker Length

The length of the PEG chain significantly influences the performance of an ADC. While shorter PEG linkers may contribute to greater stability, longer chains generally lead to improved pharmacokinetics and in vivo efficacy.[4]

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy

Linker TypeKey FindingsReference
Short PEG (e.g., PEG2, PEG4) Generally results in faster clearance compared to longer PEG chains. May offer better ADC stability.[4][4]
Medium PEG (e.g., PEG8, PEG12) Often represents a good balance, improving PK properties and tumor exposure without a significant loss of in vitro potency. A threshold for clearance improvement is often seen around PEG8.[4][5][4][5]
Long PEG (e.g., PEG24, PEG4k, PEG10k) Can dramatically improve the pharmacokinetic profile, leading to extended half-life and increased tumor accumulation.[3][4] However, this can sometimes be accompanied by a decrease in in vitro cytotoxicity.[3][3][4]
Branched PEG (e.g., 2xPEG12) A branched structure with two pendant 12-unit PEG chains showed slower clearance rates compared to a linear 24-unit PEG linker, suggesting a more effective shielding of the hydrophobic payload.[1][6][1][6]

Table 2: Quantitative Comparison of Different PEG Linker Lengths in ADCs

ADC ParameterNo PEGPEG4PEG8PEG12Reference
Plasma Clearance HighReducedSignificantly ReducedSignificantly Reduced[5]
In Vivo Efficacy (Tumor Growth Inhibition) LowerModerateHighHigh[5]
In Vitro Cytotoxicity (IC50) PotentSimilar to No PEGMay slightly decreaseMay slightly decrease[3]

The "Methyl Propionate" Moiety: An Analysis

Methyl propionate (B1217596) is a methyl ester. The inclusion of an ester group could potentially introduce a cleavable site, as esters can be hydrolyzed by esterases present in the body. This could offer a mechanism for payload release. The methyl propionate group itself has a degree of water solubility due to its polar carbonyl group, which would complement the hydrophilicity of the PEG12 chain.[4] However, the overall impact on stability and cleavability would need to be empirically determined.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of different linkers. Below are representative protocols for key experiments in ADC development.

Protocol 1: In Vitro Cytotoxicity Assay

  • Cell Culture : Culture target cancer cells in appropriate media.

  • ADC Treatment : Seed cells in 96-well plates and treat with serial dilutions of the ADC.

  • Incubation : Incubate the cells for a period of 72 to 120 hours.

  • Viability Assessment : Measure cell viability using a tetrazolium-based assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Protocol 2: In Vivo Tumor Growth Inhibition Study in a Xenograft Model

  • Cell Implantation : Subcutaneously implant human cancer cells into immunocompromised mice.[7]

  • Tumor Growth : Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Treatment : Administer the ADC and control vehicles intravenously to cohorts of mice.

  • Monitoring : Measure tumor volume and body weight two to three times per week.

  • Endpoint : The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.[4]

  • Data Analysis : Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.[4]

Protocol 3: Pharmacokinetic Analysis in Rodents

  • ADC Administration : Administer a single intravenous dose of the ADC to rats or mice.

  • Blood Sampling : Collect blood samples at various time points post-injection.

  • Sample Processing : Process blood samples to isolate plasma.

  • Quantification : Measure the concentration of the total antibody and/or the ADC in plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Calculate pharmacokinetic parameters such as clearance, volume of distribution, and half-life using appropriate software.

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

ADC_Efficacy_Workflow Start Start: ADC Candidates In_Vitro In Vitro Cytotoxicity Assay (IC50 Determination) Start->In_Vitro PK_Study Pharmacokinetic (PK) Study (Rodent Model) In_Vitro->PK_Study Promising Candidates In_Vivo In Vivo Efficacy Study (Xenograft Model) PK_Study->In_Vivo Data_Analysis Data Analysis (TGI, PK Parameters) In_Vivo->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: Experimental Workflow for Evaluating ADC Efficacy.

Conclusion

The selection of a PEG linker is a critical decision in the design of ADCs and other drug conjugates. While direct comparative data for this compound is scarce, the extensive research on other PEG linkers provides a strong framework for its potential performance. A PEG12 linker is generally considered to be in the optimal range for balancing improved pharmacokinetics and retained potency. The addition of a methyl propionate group may influence the linker's hydrophilicity and introduce a potential cleavage site, but its precise impact requires dedicated experimental evaluation. The systematic in vitro and in vivo testing outlined in this guide is crucial for determining the ultimate efficacy of any novel linker design.

References

A Comparative Guide to Western Blot Analysis of Protein Degradation: The Role of Methyl Propionate-PEG12 in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance in Targeted Protein Degradation

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC's architecture is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition and length of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs containing PEG-based linkers, such as Methyl propionate-PEG12, with those containing other common linker types, supported by experimental data from Western blot analyses.

The Crucial Role of the Linker in PROTAC Function

The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[1] Conversely, a poorly designed linker can lead to steric hindrance or unfavorable conformations, compromising degradation efficiency.[1]

This compound is a chemical tool used as a PEG-based linker in the synthesis of PROTACs.[2][3][4][5] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[6][7]

Comparing Linker Performance: PEG vs. Alkyl Chains

The choice of linker can significantly impact the degradation efficiency of a PROTAC, often measured by its half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). Western blotting is a cornerstone technique for quantifying these parameters.

A common alternative to PEG linkers is the use of simple alkyl chains. While synthetically straightforward, alkyl chains are generally more hydrophobic, which can affect the solubility of the PROTAC.[1] Experimental evidence suggests that PROTACs with flexible linkers, such as PEG or alkyl chains, often exhibit superior degradation efficiency.[8]

Table 1: Comparison of PROTAC Linker Types in Protein Degradation

Linker TypeKey CharacteristicsReported Performance (Western Blot Analysis)Reference
Polyethylene Glycol (PEG) (e.g., this compound) Hydrophilic, flexible, can improve solubility and cell permeability.Often leads to potent degradation. In some studies, PEG linker-containing PROTACs were more effective at degrading the target protein than those with aliphatic linkers. The optimal length is target-dependent.[9]
Alkyl Chains Hydrophobic, flexible, synthetically accessible.Can achieve high degradation efficiency. The length of the alkyl chain is a critical parameter that requires optimization.[6][8]
Rigid Linkers (e.g., incorporating piperidine/piperazine rings) Conformationally constrained, can pre-organize the PROTAC for optimal ternary complex formation.Can enhance potency and metabolic stability, but may also restrict the necessary flexibility for ternary complex formation with some targets.[1][8]

Studies have shown that the length of the linker is a critical parameter that needs to be empirically optimized for each target protein and E3 ligase pair. For instance, a study on TBK1-targeting PROTACs found that no degradation was observed with linkers shorter than 12 atoms, while potency peaked with a 21-atom linker.[6][9]

Experimental Section: Quantifying PROTAC Efficacy with Western Blot

The following is a detailed protocol for performing a quantitative Western blot analysis to determine the DC50 and Dmax of a PROTAC.

Experimental Protocol: Western Blot for PROTAC-Induced Degradation

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates to ensure they are in the exponential growth phase during treatment.[10]

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTACs (e.g., with a PEG linker like this compound and an alkyl linker) in complete growth medium.[10]

  • Treat the cells with the varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).[1][10]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[1]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.[10]

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]

  • Determine the protein concentration of each lysate using a BCA protein assay kit.[10]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.[10]

  • Denature the proteins by boiling at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[11]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

4. Antibody Incubation and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C with gentle agitation.[10][11]

  • Wash the membrane three times with TBST for 10 minutes each.[10]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

  • Wash the membrane again three times with TBST.[10]

  • Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[10]

5. Data Analysis:

  • Quantify the band intensities for the target protein and a loading control (e.g., GAPDH or β-actin) using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[10]

Visualizing the Process: Signaling Pathways and Experimental Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., with Methyl propionate-PEG12 linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3 Recruitment PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Cell Treatment with PROTACs lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end Results analysis->end

Caption: Experimental workflow for Western blot analysis of protein degradation.

Conclusion

The selection of an appropriate linker is a critical determinant of PROTAC success. While flexible linkers like those based on PEG, such as this compound, and alkyl chains are widely used and have demonstrated high efficacy, the optimal choice is highly dependent on the specific target protein and E3 ligase combination.[1] Quantitative Western blot analysis remains the gold standard for empirically determining the degradation efficiency of different PROTAC constructs. The detailed protocol and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.

References

Mass Spectrometry Validation of Methyl Propionate-PEG12 Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of small molecules with polyethylene (B3416737) glycol (PEG) linkers is a widely used strategy in drug development to enhance solubility, stability, and pharmacokinetic properties. Among these, Methyl propionate-PEG12 conjugates are utilized as intermediates and building blocks, particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). Robust analytical validation is crucial to ensure the identity and purity of these conjugates. This guide provides a comparative overview of the mass spectrometry validation for this compound conjugates and similar PEGylated small molecules, supported by theoretical data and established experimental protocols.

Performance Comparison of PEGylated Small Molecules

The primary challenge in the mass spectrometry analysis of PEGylated compounds lies in their potential for heterogeneity, arising from the polydispersity of the PEG chain. However, for discrete PEG (dPEG®) linkers like PEG12, which consist of a single molecular weight species, this challenge is significantly reduced, allowing for precise mass determination.

The following table summarizes the theoretical monoisotopic masses for this compound and comparable hypothetical conjugates. This data is fundamental for the initial identification of the correct product in a mass spectrum.

Compound NameMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Adducts (m/z) in ESI-MS (+)
This compound-acidC28H54O15630.3466[M+H]+: 631.3539, [M+Na]+: 653.3358
Ethyl acetate-PEG12-acidC29H56O15644.3622[M+H]+: 645.3695, [M+Na]+: 667.3514
Methyl butyrate-PEG12-acidC29H56O15644.3622[M+H]+: 645.3695, [M+Na]+: 667.3514

Note: The table presents calculated theoretical masses. Observed m/z values in experimental data may vary slightly due to instrument calibration and resolution.

Experimental Protocols for Mass Spectrometry Validation

A reliable method for the validation of small molecule-PEG conjugates is Liquid Chromatography-Mass Spectrometry (LC-MS), often employing Electrospray Ionization (ESI).

1. Sample Preparation:

  • Dissolve the this compound conjugate sample in a suitable solvent (e.g., acetonitrile (B52724), methanol, or water) to a final concentration of approximately 1 µg/mL.

  • Ensure the sample is free of non-volatile salts, which can interfere with ionization.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column (e.g., C18) is typically used for the separation of small molecule conjugates.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like 0.1% formic acid to aid in protonation for positive ion mode ESI.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for detecting protonated ([M+H]+) and sodiated ([M+Na]+) adducts of PEGylated compounds.

3. Data Analysis:

  • The acquired mass spectrum should be analyzed to identify the molecular ion peak corresponding to the theoretical mass of the this compound conjugate.

  • High-resolution mass spectrometry allows for the determination of the elemental composition, providing a high degree of confidence in the compound's identity.

  • Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which provide structural information and further confirm the identity of the conjugate. The fragmentation will typically show characteristic losses of the methyl propionate (B1217596) group and cleavages within the PEG chain.

Visualizing the Validation Workflow

The following diagrams illustrate the experimental workflow and the logical process for validating this compound conjugates using mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Conjugate (e.g., in Acetonitrile) dilute Dilute to ~1 µg/mL dissolve->dilute injection Inject Sample dilute->injection separation HPLC/UHPLC Separation (C18 Column) injection->separation ionization ESI (+) separation->ionization detection High-Resolution MS (e.g., Q-TOF, Orbitrap) ionization->detection spectrum Acquire Mass Spectrum detection->spectrum mass_match Match Observed m/z to Theoretical Mass spectrum->mass_match fragmentation Perform MS/MS (optional) mass_match->fragmentation confirmation Confirm Structure mass_match->confirmation fragmentation->confirmation

Caption: Experimental workflow for LC-MS validation of conjugates.

Caption: Logical flow for mass spectrometry data analysis.

Conclusion

The mass spectrometry validation of this compound conjugates is a critical step in ensuring the quality and reliability of these important chemical building blocks. By leveraging high-resolution mass spectrometry, researchers can confidently confirm the identity and purity of their synthesized conjugates. While direct experimental data for this specific conjugate is not widely published, the principles of PEGylated small molecule analysis and the theoretical data presented here provide a solid framework for its successful characterization. The use of discrete PEG linkers, such as PEG12, simplifies the analysis by eliminating the complexities associated with polydisperse PEG chains, enabling precise and unambiguous validation.

References

Navigating the Cellular Maze: A Comparative Guide to PROTAC Uptake Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

The cellular permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic efficacy. These innovative bifunctional molecules, designed to hijack the cell's own protein disposal machinery, must first successfully traverse the cell membrane to reach their intracellular targets. This guide provides a comparative analysis of the cellular uptake efficiency of PROTACs, with a focus on those featuring Methyl propionate-polyethylene glycol (PEG)12 linkers, and contrasts their performance with alternative linker strategies, supported by experimental data.

The unique structure of PROTACs, which includes two distinct ligands joined by a linker, often results in high molecular weights and polar surface areas, posing significant challenges to their ability to passively diffuse across the lipid bilayer of the cell membrane. Consequently, the design of the linker is a pivotal aspect of PROTAC development, profoundly influencing its physicochemical properties and, ultimately, its cellular uptake.

The Role of the Linker in PROTAC Permeability

The linker in a PROTAC molecule is more than just a spacer; it plays a crucial role in dictating the molecule's overall shape, flexibility, and properties such as solubility and lipophilicity. These characteristics, in turn, are key factors governing its ability to be absorbed by cells. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic accessibility, there is a growing interest in more rigid and novel linker designs to enhance cellular permeability and overall drug-like properties.

Comparing Linker Performance: A Data-Driven Overview

The following tables summarize key experimental findings on the impact of different linker types on the cellular permeability and degradation activity of PROTACs.

Table 1: Comparative Permeability of Different PROTAC Linker Types

Linker TypeKey CharacteristicsApparent Permeability (Papp) Range (x 10⁻⁶ cm/s)Supporting Evidence
PEG-based (e.g., Methyl propionate-PEG12) Hydrophilic, flexible, improves solubility.[1]0.002 - 0.6[2][3]Studies have shown that increasing the number of PEG units can sometimes reduce permeability.[2] However, in some cases, a short PEG linker can be more permeable than an alkyl linker.[2]
Alkyl/Ether Hydrophobic, flexible.[1]Generally low, can be less than PEG linkers.[2]One study found an alkyl linker to be 2.5-fold less permeable than a 1-unit PEG linker.[2]
Rigid (e.g., piperazine, piperidine) Conformationally constrained, can improve metabolic stability.[1]Variable, can be designed to enhance permeability.Rigidification can pre-organize the PROTAC into a more cell-permeable conformation.
Clickable (e.g., triazole) Introduces a stable, rigid triazole ring.[1]Can contribute to a more rigid and potentially more permeable structure.Click chemistry allows for the rapid synthesis of diverse linkers for optimization.[]

Table 2: Impact of Linker Length on PROTAC Degradation Efficacy

Target ProteinLinker TypeLinker Length (atoms)Degradation ActivityReference
Tank-binding kinase 1 (TBK1)Alkyl/Ether< 12No degradation[1]
Tank-binding kinase 1 (TBK1)Alkyl/Ether12 - 16Effective degradation[1]
CRBNAlkyl9Concentration-dependent decrease[5]
CRBNPEG3 unitsWeak degradation[5]

Experimental Protocols for Assessing Cellular Uptake

The quantitative evaluation of PROTAC cellular permeability is crucial for understanding structure-activity relationships. The following are detailed methodologies for key experiments used to generate the data cited in this guide.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

Protocol:

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid mixture (e.g., 2% w/v phosphatidylcholine in dodecane).

  • Compound preparation: Test PROTACs are dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a known concentration in a 96-well donor plate.

  • Assay assembly: The filter plate is placed on top of the donor plate, and an acceptor plate containing fresh buffer is placed on top of the filter plate.

  • Incubation: The entire assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of Papp: The apparent permeability coefficient is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor - [drug]_acceptor)

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.

Protocol:

  • Cell culture: Caco-2 cells are seeded onto permeable filter supports in a multi-well plate and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer integrity testing: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability measurement (Apical to Basolateral): The test PROTAC is added to the apical (upper) side of the monolayer, and the amount of compound that permeates to the basolateral (lower) side is measured over time.

  • Permeability measurement (Basolateral to Apical): To assess efflux, the test PROTAC is added to the basolateral side, and its transport to the apical side is measured.

  • Sample analysis: The concentration of the PROTAC in the donor and receiver compartments is quantified by LC-MS.

  • Calculation of Papp and Efflux Ratio: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess the involvement of active efflux transporters.

Visualizing PROTAC Cellular Uptake and Action

To better understand the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate key workflows and relationships.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation POI Degradation Proteasome->Degradation Leads to Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake

Figure 1: PROTAC Mechanism of Action.

Experimental_Workflow_Permeability cluster_pampa PAMPA cluster_caco2 Caco-2 Assay pampa_prep Prepare Lipid Membrane Plate pampa_add Add PROTAC to Donor Well pampa_prep->pampa_add pampa_incubate Incubate pampa_add->pampa_incubate pampa_quantify Quantify PROTAC in Donor & Acceptor pampa_incubate->pampa_quantify pampa_calc Calculate Papp pampa_quantify->pampa_calc end End pampa_calc->end caco2_culture Culture Caco-2 Cells on Filter caco2_teer Measure TEER caco2_culture->caco2_teer caco2_add Add PROTAC (Apical or Basolateral) caco2_teer->caco2_add caco2_incubate Incubate caco2_add->caco2_incubate caco2_quantify Quantify PROTAC Permeation caco2_incubate->caco2_quantify caco2_calc Calculate Papp & Efflux Ratio caco2_quantify->caco2_calc caco2_calc->end start Start start->pampa_prep start->caco2_culture

Figure 2: Workflow for Permeability Assays.

Linker_Properties_Relationship Linker_Properties Linker Properties Composition Composition (e.g., PEG, Alkyl) Linker_Properties->Composition Length Length Linker_Properties->Length Flexibility Flexibility/Rigidity Linker_Properties->Flexibility Physicochemical Physicochemical Properties Composition->Physicochemical Length->Physicochemical Flexibility->Physicochemical Solubility Solubility Physicochemical->Solubility Lipophilicity Lipophilicity (logP) Physicochemical->Lipophilicity PSA Polar Surface Area (PSA) Physicochemical->PSA Cellular_Uptake Cellular Uptake Efficiency Solubility->Cellular_Uptake Lipophilicity->Cellular_Uptake PSA->Cellular_Uptake

Figure 3: Linker Properties and Cellular Uptake.

References

Head-to-head comparison of PROTAC linkers for a specific target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to eliminate disease-causing proteins by co-opting the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] While the choice of ligands is critical, the linker is far from a passive spacer; its length, composition, and attachment points play a pivotal role in the efficacy, selectivity, and physicochemical properties of the PROTAC.[3]

This guide provides a head-to-head comparison of different linkers used in PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in cancer.[4] By analyzing experimental data, we will explore how variations in linker design impact the degradation of BRD4.

The PROTAC Mechanism: Degrading BRD4

PROTACs function by inducing the formation of a ternary complex between the target protein (BRD4) and an E3 ligase (e.g., Cereblon or VHL).[5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine (B10760008) residues on the BRD4 surface.[6] The poly-ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[7] This event-driven pharmacology offers a distinct advantage over traditional inhibition, as it can lead to a more profound and sustained biological effect.[4]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex Binds BRD4 Target Protein (BRD4) BRD4->Ternary_Complex Recruited E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Recruited Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ternary_Complex->Poly_Ub_BRD4 Facilitates Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Targeted for Degradation Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degrades

Caption: PROTAC-mediated degradation of the BRD4 protein.

Data Presentation: Linker Impact on BRD4 Degradation

The efficacy of a PROTAC is commonly measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1] The following table summarizes quantitative data for well-characterized BRD4 degraders, highlighting how differences in their E3 ligase ligand and linker architecture affect performance.

PROTAC NameE3 LigaseLinker TypeDC50 (nM)Dmax (%)Cell LineReference
ARV-825 Cereblon (CRBN)PEG/Alkyl~1>90%22Rv1 (Prostate)[4]
dBET1 Cereblon (CRBN)PEG/Alkyl<100>90%HeLa (Cervical)[5]
MZ1 VHLPEG/Alkyl~25>90%HeLa (Cervical)[4][5]
ARV-771 Cereblon (CRBN)PEG/Alkyl<5~98%22Rv1 (Prostate)[5]

Note: DC50 and Dmax values can vary based on the cell line and experimental conditions.

Analysis of these compounds reveals critical insights. ARV-825 and dBET1 both use a JQ1-based warhead and recruit the CRBN E3 ligase, yet their differing linker structures contribute to variations in potency.[5] MZ1, which recruits the VHL E3 ligase, demonstrates that linker composition must be co-optimized with the specific E3 ligase and target pair to achieve potent degradation.[4][5] It also shows preferential degradation of BRD4 over other BET family members at low concentrations, indicating that the linker can impart selectivity.[4]

Experimental Workflow for PROTAC Evaluation

A systematic approach is required to evaluate and compare the efficacy of different PROTAC linkers. The standard workflow involves treating cultured cells with the PROTAC, quantifying the remaining target protein levels, and analyzing the dose-response relationship to determine potency and efficacy.

Experimental_Workflow start Start: Cell Culture treatment 1. Cell Treatment Treat cells with varying PROTAC concentrations start->treatment lysis 2. Cell Lysis Harvest cells and extract proteins treatment->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE Separate proteins by size quantification->sds_page transfer 5. Western Blot Transfer proteins to membrane sds_page->transfer immunoblot 6. Immunoblotting Probe with antibodies for BRD4 and Loading Control transfer->immunoblot detection 7. Detection Visualize protein bands immunoblot->detection analysis 8. Data Analysis Quantify band intensity detection->analysis end Determine DC50 & Dmax analysis->end

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

The Linker Balancing Act: A Logical Relationship

The relationship between linker length and PROTAC efficacy is often non-linear.[8] An optimal linker must be long enough to bridge the target and the E3 ligase without steric hindrance, but not so long that it fails to form a stable and productive ternary complex, which is essential for efficient ubiquitination.[8][9] Linker composition (e.g., alkyl vs. PEG) and rigidity also significantly influence the PROTAC's solubility, cell permeability, and the conformational orientation of the ternary complex.[1][3]

Linker_Logic cluster_input Linker Properties cluster_outcome PROTAC Performance cluster_notes Considerations Length Length Ternary_Complex Ternary Complex Stability & Conformation Length->Ternary_Complex Composition Composition (e.g., PEG, Alkyl) Composition->Ternary_Complex Rigidity Rigidity Rigidity->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Determines Too_Short Too Short → Steric Clash (No Complex) Optimal Optimal → Productive Complex Too_Long Too Long → Unproductive Complex (Inefficient Ubiquitination)

Caption: The logical relationship between linker properties and PROTAC efficacy.

Experimental Protocols

Accurate and reproducible data are essential for comparing PROTAC linkers. The following are standard methodologies for the key experiments cited.

Western Blotting for Protein Degradation

This protocol is used to quantify the amount of BRD4 protein in cells after PROTAC treatment.[1][7]

  • Cell Culture and Treatment: Plate cells (e.g., 22Rv1, HeLa) in 6-well plates to achieve 70-80% confluency. Treat the cells with a serial dilution of PROTAC compounds for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[1]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration for each lysate using a BCA protein assay kit to ensure equal loading.[7]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size via SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.[7][8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (BRD4) and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[1]

    • Capture the signal using a digital imaging system.

    • Quantify the band intensities using densitometry software. Normalize the BRD4 protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax values.[1]

Cell Viability (MTS) Assay

This assay is used to assess the cytotoxic effects of the PROTACs.[10]

  • Cell Treatment: Plate cells in a 96-well plate and treat with a serial dilution of PROTACs for a specified period (e.g., 48 or 72 hours).[8]

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.[8][10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine IC50 values.

References

A Comparative Guide to the Biological Evaluation of PROTACs Synthesized with Methyl Propionate-PEG12 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of Proteolysis Targeting Chimeras (PROTACs) synthesized with a Methyl propionate-PEG12 linker against alternative linker technologies. The information presented herein is supported by experimental data to facilitate informed decisions in the design and development of novel protein degraders.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The this compound linker represents a specific type of PEG linker with a defined length and chemical composition. This guide will focus on the biological evaluation of PROTACs incorporating this linker and compare their performance to PROTACs with other common linker types.

Performance Comparison of PROTAC Linkers

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy.

Table 1: In Vitro Degradation Efficiency of PROTACs with Different Linker Types

Linker TypeTarget ProteinCell LineDC50Dmax (%)Reference
PEG (12-atom) Estrogen Receptor α (ERα)MCF7~5 µM~75%[1]
Alkyl (9-atom)CRBNHEK293TConcentration-dependent decreaseNot specified[2]
Rigid (Piperazine-based)Not specifiedNot specifiedPotentially more potentNot specified[2]

Table 2: In Vitro Cytotoxicity of PROTACs with Different Linker Types

Linker TypeTarget ProteinCell LineIC50Reference
PEG (12-atom) Estrogen Receptor α (ERα)MCF7~5 µM[1]
AlkylNot specifiedNot specifiedVaries[2]
RigidNot specifiedNot specifiedVaries[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the biological evaluation of PROTACs.

Western Blotting for Protein Degradation

This is a standard technique to quantify the levels of a target protein within a cell after treatment with a PROTAC.

  • Cell Culture and Treatment: Cells are cultured in appropriate media and seeded in multi-well plates. Once they reach a suitable confluency, they are treated with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used to normalize for protein loading. Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of the target protein is normalized to the loading control, and the percentage of degradation is calculated relative to the vehicle-treated control.

Cell Viability Assay (e.g., MTT or CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, which can be affected by the degradation of an essential protein.

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the PROTAC or a control compound for a specified period (e.g., 72 hours).

  • Reagent Incubation: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) is added to each well and incubated for a few hours. Viable cells with active metabolism will convert the reagent into a colored product.

  • Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a specific wavelength.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.

  • Cell Treatment: Cells are treated with the PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control.

  • Immunoprecipitation: The cells are lysed, and the target protein is immunoprecipitated from the cell lysate using an antibody specific to the target protein.

  • Western Blotting for Ubiquitin: The immunoprecipitated samples are then subjected to Western blotting using an antibody that detects ubiquitin. An increase in the ubiquitination of the target protein in the presence of the PROTAC indicates that the PROTAC is successfully inducing ubiquitination of the target.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Released Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein (Peptides) Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow cluster_workflow Western Blot Experimental Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to Membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G

Caption: Western Blot Experimental Workflow.

Conclusion

The choice of linker is a critical determinant of a PROTAC's biological activity. While specific data for PROTACs utilizing the this compound linker is limited, the available information on structurally similar PEG linkers suggests that they can effectively induce protein degradation. The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types. This guide provides a framework for the biological evaluation of PROTACs and highlights the importance of linker selection in the development of potent and selective protein degraders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Methyl propionate-PEG12

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical entities like Methyl propionate-PEG12. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

I. Immediate Safety and Hazard Information

While a comprehensive Safety Data Sheet (SDS) for this compound is not fully detailed in available resources, a conservative approach to handling is mandated by assessing the hazards of its constituent parts: methyl propionate (B1217596) and the polyethylene (B3416737) glycol (PEG) chain.

Methyl Propionate Moiety: The primary hazards are associated with methyl propionate. It is a highly flammable liquid and vapor that is harmful if inhaled and can cause serious eye damage.[1][2][3][4][5]

Polyethylene Glycol (PEG) Moiety: PEG itself is generally considered to have low toxicity and is highly stable.[6] Non-clinical studies of some PEGylated compounds have shown that high doses may lead to cellular vacuolation, which is often considered a non-adverse adaptive response.[6][7]

Composite Hazard Profile: Based on this information, this compound should be handled as a flammable substance that is potentially harmful if inhaled and can cause eye irritation.

II. Personal Protective Equipment (PPE)

A multi-layered PPE approach is critical to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Tightly fitting safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2][8]
Hand Protection Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.[8][9]
Body Protection A flame-retardant lab coat should be worn over personal clothing.[3] An apron or additional protective clothing may be necessary for larger quantities.[8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[10] If vapors or mists are likely to be generated, a NIOSH-approved respirator is necessary.[8]
Footwear Closed-toe shoes are required at all times in the laboratory.[11]

III. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling ensures both safety and experimental integrity.

1. Preparation and Pre-Handling:

  • Read and understand this safety guide and any available SDS for similar compounds.[12]
  • Ensure that a chemical spill kit, fire extinguisher (CO₂, dry chemical, or alcohol-resistant foam), and emergency eyewash station and shower are readily accessible.[9][11]
  • Prepare a clean and uncluttered workspace within a certified chemical fume hood.[10][12]
  • Assemble all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Ground and bond all metal containers and equipment to prevent static discharge, a potential ignition source.[2][9]
  • Use only non-sparking tools when opening and handling containers.[2][9]
  • Avoid inhalation of vapors.[5][13]
  • Dispense the liquid carefully to avoid splashing.
  • Keep the container tightly closed when not in use.[5][13]

3. Post-Handling and Area Decontamination:

  • Tightly seal the container and store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][9][13]
  • Decontaminate the work area and any equipment used.
  • Properly remove and dispose of contaminated PPE as hazardous waste.
  • Wash hands thoroughly with soap and water after handling is complete.[12]

IV. Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including unused compound, contaminated consumables (e.g., pipette tips, wipes), and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.[8]
  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]

2. Spill Management:

  • In case of a small spill, alert colleagues and restrict access to the area.[12]
  • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[9][13]
  • Collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.[2][9]
  • Ventilate the area after cleanup is complete.[9]
  • For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

3. Final Disposal:

  • Never dispose of this compound or its waste down the drain or in the regular trash.[8]
  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[8]

V. Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound prep Preparation - Review SDS - Check Safety Equipment - Prepare Fume Hood ppe Don PPE - Safety Goggles/Face Shield - Nitrile Gloves - Flame-Retardant Lab Coat prep->ppe Proceed to Handling handling Handling in Fume Hood - Ground Equipment - Use Non-Sparking Tools - Dispense Carefully ppe->handling Ready for Experiment storage Secure Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area - Away from Ignition Sources handling->storage After Use decon Decontamination & Cleanup - Clean Work Area - Dispose of Contaminated PPE - Wash Hands handling->decon Post-Experiment waste Waste Disposal - Segregate in Labeled Container - Professional Disposal Service decon->waste Final Step

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.